ZYF0033
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[3-[[2-amino-5-[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]pyridin-3-yl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-26(2,31)10-7-18-5-4-6-19(13-18)17-32-22-14-21(15-28-24(22)27)23-16-29-25(33-23)20-8-11-30(3)12-9-20/h4-6,13-16,20,31H,8-9,11-12,17H2,1-3H3,(H2,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNWUKRWOQERPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZYF0033: A Deep Dive into its Mechanism of Action as a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYF0033 is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound effectively dismantles a key immunosuppressive checkpoint within T cells, thereby enhancing anti-tumor immune responses. This technical guide elucidates the core mechanism of action of this compound, detailing the underlying signaling pathways, experimental validation, and quantitative metrics of its activity.
Core Mechanism of Action: Inhibition of the HPK1-SLP76 Axis
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of HPK1. In the context of T-cell activation, TCR engagement triggers a signaling cascade that is negatively modulated by HPK1. Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), an essential adaptor protein in the TCR signaling pathway, at the serine 376 residue (pSLP76 Ser376). This phosphorylation event serves as a negative feedback mechanism, dampening T-cell activation.
This compound, by binding to the ATP-binding site of HPK1, prevents this phosphorylation of SLP-76. The abrogation of this inhibitory signal leads to a more robust and sustained T-cell activation, characterized by increased proliferation, enhanced effector functions, and greater anti-tumor activity.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| HPK1 (MAP4K1) | Biochemical Kinase Assay | Myelin Basic Protein (MBP) | < 10 | [1][2] |
Table 2: Cellular Activity
| Assay | Cell Type | Metric | This compound Concentration | Result | Reference |
| SLP76 Phosphorylation | Human T-cells | Reduction of pSLP76 (Ser376) | 100 nM | Successful decrease | [1][2] |
| T-Cell Proliferation | Human CD4+ and CD8+ T-cells | Increased Proliferation | Not Specified | Significant increase | [1][2] |
| Cytokine Secretion | Bone-marrow-derived DCs | IFN-γ Secretion | Not Specified | Significant increase | [1][2] |
Table 3: In Vivo Anti-Tumor Efficacy (4T-1 Syngeneic Mouse Model)
| Parameter | This compound Treatment | Outcome | Reference |
| Tumor Growth | Not Specified | Inhibited | [1][2] |
| Intratumoral Dendritic Cells (DCs) | Not Specified | Increased Infiltration | [1][2] |
| Intratumoral Natural Killer (NK) cells | Not Specified | Increased Infiltration | [1][2] |
| Intratumoral CD107a+CD8+ T-cells | Not Specified | Increased Infiltration | [1][2] |
| Intratumoral Regulatory T-cells (Tregs) | Not Specified | Decreased Infiltration | [1][2] |
| Intratumoral PD-1+CD8+ T-cells | Not Specified | Decreased Infiltration | [1][2] |
| Intratumoral TIM-3+CD8+ T-cells | Not Specified | Decreased Infiltration | [1][2] |
| Intratumoral LAG-3+CD8+ T-cells | Not Specified | Decreased Infiltration | [1][2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro HPK1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of HPK1.
Protocol:
-
A reaction mixture containing recombinant human HPK1 enzyme, myelin basic protein (MBP) as a substrate, and ATP is prepared in a kinase assay buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the level of MBP phosphorylation is quantified. This is often done by measuring the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay.
-
The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Cellular SLP76 Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on the phosphorylation of its downstream target, SLP-76, in a cellular context.
Protocol:
-
Human T-cells (e.g., Jurkat cells or primary T-cells) are cultured and treated with a specific concentration of this compound (e.g., 100 nM) for a defined period (e.g., 24 hours).[1][2]
-
The T-cells are then stimulated to induce TCR signaling (e.g., using anti-CD3/CD28 antibodies).
-
Following stimulation, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated SLP-76 (Ser376) and a primary antibody for total SLP-76 as a loading control.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified to determine the relative levels of pSLP-76.
In Vivo 4T-1 Syngeneic Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent host.
Protocol:
-
BALB/c mice are inoculated with 4T-1 murine breast cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised, and intratumoral immune cell populations are analyzed by techniques such as flow cytometry or immunohistochemistry to assess the impact of this compound on the tumor microenvironment.[1][2]
Conclusion
This compound is a potent and selective HPK1 inhibitor that enhances T-cell-mediated anti-tumor immunity by blocking the negative regulatory phosphorylation of SLP-76. Preclinical data demonstrates its ability to inhibit tumor growth and favorably modulate the tumor immune microenvironment. These findings establish this compound as a promising therapeutic agent for cancer immunotherapy, warranting further clinical investigation.
References
ZYF0033: A Potent and Orally Bioavailable HPK1 Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its role in dampening immune responses makes it a compelling target for cancer immunotherapy. Inhibition of HPK1 is hypothesized to enhance T-cell activation, proliferation, and cytokine release, thereby promoting anti-tumor immunity. ZYF0033 is a potent, selective, and orally active small molecule inhibitor of HPK1. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Notes |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) | A serine/threonine kinase involved in immune cell signaling. |
| IC50 | < 10 nM[1][2] | Determined by the inhibition of Myelin Basic Protein (MBP) phosphorylation. |
| Cellular Activity | ||
| pSLP76 (Ser376) Inhibition | Effective at 100 nM in T-cells[1] | SLP76 is a key substrate of HPK1 and a biomarker of its activity. |
| T-Cell Proliferation | Increased proliferation of CD4+ and CD8+ T-cells | Demonstrates the ability of this compound to enhance T-cell responses. |
| IFN-γ Secretion | Increased | Indicates enhanced effector T-cell function. |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model
| Parameter | Model | Key Findings |
| Tumor Growth Inhibition | 4T-1 syngeneic mouse model | This compound administration leads to the inhibition of tumor growth. |
| Immune Cell Infiltration | 4T-1 tumor microenvironment | - Increased: Dendritic Cells (DCs), Natural Killer (NK) cells, CD107a+ CD8+ T-cells.[1][2]- Decreased: Regulatory T-cells (Tregs), PD-1+ CD8+ T-cells, TIM-3+ CD8+ T-cells, LAG-3+ CD8+ T-cells.[2] |
| Maximum Tolerated Dose | Mouse | > 50 mg/kg (daily, oral)[1]> 120 mg/kg (in a 6-day toxicity study)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
HPK1 Kinase Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1.
-
Enzyme: Recombinant human HPK1.
-
Substrate: Myelin Basic Protein (MBP).
-
Assay Principle: A kinase activity assay measuring the phosphorylation of MBP by HPK1.
-
Procedure:
-
HPK1 enzyme, MBP substrate, and ATP are combined in a reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
The amount of phosphorylated MBP is quantified, typically using a phosphospecific antibody and a detection system (e.g., ELISA, TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for SLP76 Phosphorylation
-
Objective: To assess the ability of this compound to inhibit HPK1 activity in a cellular context.
-
Cell Line: Human T-cells (e.g., Jurkat) or primary human T-cells.
-
Procedure:
-
T-cells are pre-treated with various concentrations of this compound or vehicle control.
-
TCR signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli.
-
Cells are lysed, and protein extracts are collected.
-
The phosphorylation status of SLP76 at serine 376 is determined by Western blotting or flow cytometry using a phospho-specific antibody.
-
T-Cell Proliferation Assay
-
Objective: To measure the effect of this compound on T-cell proliferation.
-
Cells: Isolated primary human or mouse CD4+ and CD8+ T-cells.
-
Procedure:
-
T-cells are labeled with a proliferation-tracking dye (e.g., CFSE).
-
Cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.
-
After a period of incubation (typically 3-5 days), the dilution of the proliferation dye is measured by flow cytometry, which is indicative of cell division.
-
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor efficacy of this compound in a preclinical cancer model.
-
Animal Model: BALB/c mice.
-
Tumor Model: 4T-1 murine breast cancer cells are implanted subcutaneously to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is administered orally on a defined schedule.
-
Endpoints:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to determine the composition and activation status of immune cell populations.
-
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling cascade.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation.
Experimental Workflow for this compound Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of an HPK1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound from in vitro characterization to in vivo efficacy.
Mechanism of Action of this compound
This diagram illustrates the logical relationship of this compound's mechanism of action, leading to an enhanced anti-tumor immune response.
Caption: this compound inhibits HPK1, leading to enhanced T-cell function and anti-tumor immunity.
Conclusion
This compound is a potent and orally bioavailable inhibitor of HPK1 that demonstrates significant potential for cancer immunotherapy. By blocking the negative regulatory function of HPK1 in T-cells, this compound enhances T-cell activation, proliferation, and effector functions. In preclinical models, this translates to reduced tumor growth and a more favorable tumor immune microenvironment. Further investigation into the kinase selectivity profile and pharmacokinetic properties of this compound will be crucial in its continued development as a novel immunotherapeutic agent.
References
The Role of ZYF0033 in T-Cell Activation Pathways: An In-Depth Technical Guide
An internal review of publicly available scientific literature and data has yielded no specific information on a compound or molecule designated "ZYF0033" in the context of T-cell activation or any other biological process. The following guide is a comprehensive overview of the established T-cell activation pathways, which would be the relevant framework for understanding the potential role of a novel immunomodulatory agent.
This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed examination of the core signaling cascades, experimental methodologies to assess T-cell activation, and a structured presentation of the complex molecular interactions involved.
Introduction to T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, critical for clearing infections and for immune surveillance against cancerous cells. This process is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). However, this first signal is insufficient for full activation and requires a second, co-stimulatory signal. A third signal, mediated by cytokines, then directs T-cell differentiation into various effector and memory subtypes. Dysregulation of these pathways can lead to immunodeficiency or autoimmunity.
Core Signaling Pathways in T-Cell Activation
The activation of a T-cell is a highly orchestrated event involving the spatio-temporal integration of multiple signaling pathways. Below are the critical pathways that govern this process.
T-Cell Receptor (TCR) Signaling
The binding of the pMHC to the TCR initiates the activation cascade. This interaction leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by lymphocyte-specific protein tyrosine kinase (Lck).
Caption: Simplified TCR Signaling Cascade.
Co-stimulatory Signaling
The primary co-stimulatory signal is delivered through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC. This engagement is crucial for T-cell survival, proliferation, and cytokine production. The CD28 signaling pathway synergizes with the TCR pathway, primarily through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway.
Caption: The CD28 Co-stimulatory Pathway.
Inhibitory Signaling
To maintain immune homeostasis and prevent autoimmunity, T-cell activation is tightly regulated by inhibitory receptors, often referred to as immune checkpoints. The most well-characterized of these are Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).
-
CTLA-4: Competes with CD28 for B7 binding, but with a much higher affinity. Its engagement leads to the recruitment of phosphatases that dampen TCR and CD28 signaling.
-
PD-1: Upon binding its ligands (PD-L1/PD-L2), PD-1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates key signaling intermediates downstream of the TCR and CD28.
Caption: Overview of Inhibitory Checkpoint Pathways.
Experimental Protocols for Assessing T-Cell Activation
A quantitative understanding of a novel compound's effect on T-cell activation requires a suite of robust in vitro and in vivo assays.
In Vitro T-Cell Proliferation Assay
This assay measures the extent to which T-cells divide in response to a stimulus.
Methodology:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Label the T-cells with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Culture the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
Add the investigational compound (e.g., this compound) at various concentrations.
-
Culture the cells for 3-5 days.
-
Analyze the cells by flow cytometry. As cells divide, the fluorescence intensity of the dye is halved with each generation.
Caption: Workflow for a T-Cell Proliferation Assay.
Cytokine Release Assay
This assay quantifies the production of key cytokines, such as IL-2, IFN-γ, and TNF-α, which are hallmarks of T-cell activation.
Methodology:
-
Set up T-cell cultures as described in the proliferation assay (Section 3.1).
-
After 24-72 hours of culture, collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
Analysis of Activation Marker Expression
Activated T-cells upregulate the expression of specific surface markers.
Methodology:
-
Culture T-cells with activation stimuli and the test compound for 24-48 hours.
-
Stain the cells with fluorescently-conjugated antibodies against activation markers such as CD69 (early activation) and CD25 (the alpha chain of the IL-2 receptor).
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) by flow cytometry.
Quantitative Data Summary
Should data for "this compound" become available, the following tables provide a structured format for summarizing its effects on T-cell activation.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Conc. (nM) | % Divided Cells (CD4+) | Proliferation Index (CD4+) | % Divided Cells (CD8+) | Proliferation Index (CD8+) |
|---|---|---|---|---|
| 0 (Vehicle) | ||||
| 1 | ||||
| 10 | ||||
| 100 |
| 1000 | | | | |
Table 2: Effect of this compound on Cytokine Production (pg/mL)
| This compound Conc. (nM) | IL-2 | IFN-γ | TNF-α |
|---|---|---|---|
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 |
| 1000 | | | |
Table 3: Effect of this compound on Activation Marker Expression (% Positive Cells)
| This compound Conc. (nM) | CD69+ (CD4+) | CD25+ (CD4+) | CD69+ (CD8+) | CD25+ (CD8+) |
|---|---|---|---|---|
| 0 (Vehicle) | ||||
| 1 | ||||
| 10 | ||||
| 100 |
| 1000 | | | | |
Conclusion and Future Directions
While there is no public information available for a molecule named this compound, the framework provided in this guide outlines the established pathways and experimental approaches necessary to characterize any novel T-cell modulating agent. The investigation of such a compound would involve a systematic evaluation of its impact on TCR and co-stimulatory signaling, proliferation, cytokine production, and activation marker expression. Further studies would be required to elucidate its precise molecular target and mechanism of action, and to assess its therapeutic potential in preclinical models of disease.
Downstream Effects of HPK1 Inhibition by ZYF0033: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical overview of the downstream effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition by the small molecule inhibitor, ZYF0033. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production. Given its immunosuppressive role, HPK1 has emerged as a promising therapeutic target in immuno-oncology.
This compound is a potent and selective small-molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound aims to reverse the negative regulation of T-cell function, thereby enhancing anti-tumor immunity. This guide details the preclinical data and methodologies used to characterize the downstream effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method | Reference |
| HPK1 IC50 | <10 nM | Biochemical Kinase Assay (Myelin Basic Protein phosphorylation) | [1][2] |
| pSLP-76 (S376) Inhibition | Dose-dependent reduction | Western Blot / Flow Cytometry in T-cells | [2] |
Table 2: Cellular Effects of this compound on T-Cell Function
| Parameter | Effect of this compound | Cell Type | Assay | Reference |
| CD4+ T-Cell Proliferation | Significantly Increased | Primary Human/Murine CD4+ T-cells | Proliferation Assay (e.g., CFSE dilution) | [2] |
| CD8+ T-Cell Proliferation | Significantly Increased | Primary Human/Murine CD8+ T-cells | Proliferation Assay (e.g., CFSE dilution) | [2] |
| IFN-γ Secretion | Increased | Bone-Marrow-Derived Dendritic Cells (BMDCs) | ELISA / Cytokine Bead Array | [2] |
| IL-2 Secretion | Increased | Jurkat T-cells, Primary T-cells | ELISA / Cytokine Bead Array | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in 4T-1 Syngeneic Mouse Model
| Parameter | Effect of this compound Treatment | Method | Reference |
| Tumor Growth | Inhibited | Caliper measurements of tumor volume | |
| Intratumoral Dendritic Cells (DCs) | Increased Infiltration | Immunohistochemistry (IHC) / Flow Cytometry | |
| Intratumoral NK Cells | Increased Infiltration | IHC / Flow Cytometry | |
| Intratumoral CD107a+ CD8+ T-cells | Increased Infiltration | IHC / Flow Cytometry | |
| Intratumoral Regulatory T-cells (Tregs) | Decreased Infiltration | IHC / Flow Cytometry | |
| Intratumoral PD-1+ CD8+ T-cells | Decreased Infiltration | IHC / Flow Cytometry | |
| Intratumoral TIM-3+ CD8+ T-cells | Decreased Infiltration | IHC / Flow Cytometry | |
| Intratumoral LAG-3+ CD8+ T-cells | Decreased Infiltration | IHC / Flow Cytometry |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HPK1 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against HPK1 kinase.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound (or other test compounds)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the HPK1 enzyme, the MBP substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ reagent).
-
For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-SLP-76
Objective: To assess the effect of this compound on HPK1-mediated phosphorylation of SLP-76 in T-cells.
Materials:
-
Jurkat T-cells or primary T-cells
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture T-cells and pre-incubate with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).
-
Harvest the cells and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SLP-76 and GAPDH to ensure equal loading.
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Primary human or murine CD4+ and CD8+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 antibodies or beads
-
This compound
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Isolate primary T-cells from peripheral blood or spleen.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate and stimulate with anti-CD3/CD28 antibodies/beads.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Culture the cells for 3-5 days.
-
Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) if necessary.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Quantify the percentage of proliferated cells (cells that have undergone at least one division) in each condition.
In Vivo 4T-1 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a murine breast cancer model.
Materials:
-
Female BALB/c mice
-
4T-1 murine breast cancer cell line
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping
-
Materials for immunohistochemistry (IHC)
Procedure:
-
Inject 4T-1 cells subcutaneously into the mammary fat pad of BALB/c mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally, once or twice daily, for a specified duration.
-
Measure tumor volumes with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed for IHC analysis, and the remainder can be dissociated into a single-cell suspension for flow cytometric analysis of tumor-infiltrating immune cells.
-
For flow cytometry, stain the single-cell suspension with a panel of antibodies to identify and quantify different immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, Tregs, NK cells, dendritic cells) and their expression of activation/exhaustion markers (e.g., CD107a, PD-1, TIM-3, LAG-3).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: HPK1 Signaling Pathway in T-Cells and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Preclinical Evaluation of this compound.
Caption: Logical Flow of the Downstream Effects of HPK1 Inhibition by this compound.
References
An In-depth Technical Guide to SLP76 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "ZYF0033" and its direct impact on SLP76 phosphorylation is not available in the public domain based on the conducted search. This guide therefore provides a comprehensive overview of the current scientific understanding of SLP76 phosphorylation, a critical process in immune cell signaling. The content herein is intended to serve as a foundational resource for researchers investigating this pathway.
Introduction to SLP76
SH2 domain-containing leukocyte protein of 76 kDa (SLP76) is a critical adaptor protein primarily expressed in hematopoietic cells, including T cells and mast cells. It plays a central role in translating antigen receptor engagement into downstream cellular responses.[1][2] SLP76 lacks any intrinsic enzymatic activity and functions by orchestrating the assembly of signaling complexes.[2] Its structure includes three key domains: an N-terminal region with multiple tyrosine phosphorylation sites, a central proline-rich domain, and a C-terminal SH2 domain, all of which mediate protein-protein interactions.[2][3] Upon T-cell receptor (TCR) or FcεRI stimulation, SLP76 becomes phosphorylated, initiating a signaling cascade that leads to cellular activation, proliferation, and cytokine production.[4][5]
The Central Role of SLP76 Phosphorylation in T-Cell Activation
The phosphorylation of SLP76 is a pivotal event in the T-cell signaling cascade. Following TCR engagement, Lck and Fyn, two Src family kinases, become activated and phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains.[2] This creates docking sites for the Syk family kinase, ZAP-70, which is subsequently activated and phosphorylates downstream substrates, including the key adapter proteins LAT (Linker for Activation of T cells) and SLP76.[2][6]
Phosphorylated LAT recruits a complex containing SLP76 and the adaptor protein GADS (Grb2-related adaptor downstream of Shc), bringing together crucial signaling effectors.[7] This "signalsome" assembly is essential for the activation of multiple downstream pathways, including the phospholipase C-γ1 (PLC-γ1) pathway, which leads to calcium mobilization and diacylglycerol (DAG) production, and the Ras-MAPK pathway.[6][8]
Key Kinases and Phosphorylation Sites of SLP76
Several kinases are responsible for the phosphorylation of SLP76 at specific residues, leading to distinct downstream effects.
ZAP-70-Mediated Tyrosine Phosphorylation
The ZAP-70 protein-tyrosine kinase is a primary kinase responsible for phosphorylating SLP76 on multiple tyrosine residues following TCR activation.[6] Key ZAP-70-targeted sites include Tyrosine 113 (Y113), Tyrosine 128 (Y128), and Tyrosine 145 (Y145) in the N-terminal region of SLP76.[4][9] Phosphorylation of these sites is critical for the recruitment and activation of downstream signaling molecules.[8] For instance, phosphorylated Y112 and Y128 are known to bind to the SH2 domains of Vav and Nck.[8]
Itk-Mediated Phosphorylation of Tyrosine 173
Interleukin-2-inducible T-cell kinase (Itk), a Tec family kinase, selectively phosphorylates SLP76 at Tyrosine 173 (Y173).[4][10] This phosphorylation event is dependent on the initial priming of SLP76 by ZAP-70 at the N-terminal tyrosine sites, which recruit and activate Itk.[4][10] The phosphorylation of Y173 is crucial for the subsequent phosphorylation and activation of PLC-γ1, a key enzyme in the production of second messengers IP3 and DAG.[4][8][10]
HPK1-Mediated Serine Phosphorylation
Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, phosphorylates SLP76 at Serine 376 (S376).[7][11] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to a negative feedback loop that attenuates T-cell activation.[11] The recruitment of 14-3-3 proteins can interfere with the tyrosine phosphorylation of SLP76 and PLC-γ1, thereby down-modulating the signaling cascade.[11]
Quantitative Data on SLP76 Phosphorylation
The following table summarizes the key phosphorylation sites on SLP76, the responsible kinases, and the functional consequences of their phosphorylation.
| Phosphorylation Site | Kinase | Downstream Interacting Proteins | Functional Outcome | References |
| Tyrosine 113 (Y113) | ZAP-70 | Vav, Nck | T-cell activation, cytoskeletal rearrangement | [8][9] |
| Tyrosine 128 (Y128) | ZAP-70 | Vav, Nck | T-cell activation, cytoskeletal rearrangement | [8][9][12] |
| Tyrosine 145 (Y145) | ZAP-70 | Itk (SH2 domain) | Recruitment and activation of Itk | [8] |
| Tyrosine 173 (Y173) | Itk | PLC-γ1 (potentially) | Activation of PLC-γ1, leading to Ca2+ flux and DAG production | [4][10][13] |
| Serine 376 (S376) | HPK1 | 14-3-3 proteins | Negative regulation of T-cell activation | [7][11] |
Signaling Pathway Diagrams
T-Cell Receptor (TCR) Signaling Pathway Leading to SLP76 Phosphorylation
Caption: TCR engagement initiates a kinase cascade leading to ZAP-70-mediated phosphorylation of SLP76.
Downstream Pathways from Phosphorylated SLP76
Caption: Phosphorylated SLP76 orchestrates multiple downstream signaling pathways.
Experimental Protocols for Studying SLP76 Phosphorylation
T-Cell Stimulation
A common method to induce SLP76 phosphorylation is through TCR stimulation in cell lines like Jurkat or in primary T cells.
-
Materials:
-
T-cell line (e.g., Jurkat) or isolated primary T cells.
-
Anti-CD3 antibody (e.g., OKT3).
-
Anti-CD28 antibody (for co-stimulation).
-
Secondary cross-linking antibody (e.g., goat anti-mouse IgG).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Culture T cells to the desired density.
-
Wash cells with cold PBS and resuspend in serum-free medium.
-
Incubate cells with anti-CD3 and anti-CD28 antibodies on ice.
-
Add a secondary cross-linking antibody and incubate at 37°C for various time points (e.g., 0, 2, 5, 10 minutes).
-
Stop the stimulation by adding ice-cold lysis buffer.
-
Immunoprecipitation and Western Blotting
This technique is used to isolate SLP76 and detect its phosphorylation status.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-SLP76 antibody.
-
Protein A/G agarose beads.
-
Anti-phosphotyrosine antibody (e.g., 4G10).
-
Phospho-specific antibodies (e.g., anti-pY128-SLP76).
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Lyse stimulated cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with an anti-SLP76 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody or a phospho-specific SLP76 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Flow Cytometry (Phospho-flow)
Phospho-flow allows for the quantitative analysis of SLP76 phosphorylation at the single-cell level.[12][14]
-
Materials:
-
Stimulated T cells.
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorescently labeled anti-CD4 and anti-CD8 antibodies.
-
Fluorescently labeled phospho-specific SLP76 antibody (e.g., anti-pY128-SLP76).
-
Flow cytometer.
-
-
Protocol:
-
Stimulate T cells as described above.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with methanol.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers and phosphorylated SLP76.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-specific antibody in different cell populations.[12]
-
Conclusion
The phosphorylation of SLP76 is a highly regulated and complex process that is fundamental to immune cell function. A thorough understanding of the kinases, phosphorylation sites, and downstream signaling events is crucial for the development of novel therapeutics targeting immune-related disorders. While the specific impact of "this compound" on this pathway remains to be elucidated, the methodologies and foundational knowledge presented in this guide provide a robust framework for investigating the effects of novel compounds on SLP76 phosphorylation and T-cell signaling.
References
- 1. Quantitative phosphoproteomics reveals SLP-76 dependent regulation of PAG and Src family kinases in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLP-76 deficiency impairs signaling via the high-affinity IgE receptor in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of SLP-76 by the ZAP-70 protein-tyrosine kinase is required for T-cell receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function | PLOS One [journals.plos.org]
- 8. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complementary Phosphorylation Sites in the Adaptor Protein SLP-76 Promote Synergistic Activation of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mapping the SLP76 interactome in T cells lacking each of the GRB2-family adaptors reveals molecular plasticity of the TCR signaling pathway [frontiersin.org]
- 14. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
ZYF0033: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of ZYF0033, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This compound has emerged as a significant investigational compound in the field of immuno-oncology due to its ability to enhance anti-tumor immune responses.
Discovery of this compound
This compound, also identified as HPK1-IN-22, was first described in a seminal 2020 publication in Cancer Cell by Si et al.[1][2]. The discovery of this compound was the result of a focused effort to identify small molecule inhibitors of HPK1, a known negative regulator of T-cell activation. The research team identified HPK1 as a druggable target to counteract T-cell dysfunction in the tumor microenvironment.
The core of the discovery process involved screening for compounds that could effectively inhibit the kinase activity of HPK1. This led to the identification of this compound as a highly potent inhibitor with a promising profile for further development.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of HPK1. HPK1 is a serine/threonine kinase that plays a crucial role in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376, leading to the dampening of the T-cell response.
This compound blocks this phosphorylation event, thereby unleashing the full potential of the T-cell-mediated immune response against cancer cells. This mechanism of action leads to several downstream effects, including increased proliferation of CD4+ and CD8+ T-cells and enhanced secretion of pro-inflammatory cytokines such as IFN-γ.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Assay | Reference |
| HPK1 IC50 | < 10 nM | Phosphorylation inhibition of MBP protein | [1][2] |
| SLP76 Phosphorylation | Reduction observed at 100 nM (24h) | Cellular Assay | [1][2] |
| Maximum Tolerated Dose (MTD) - Daily | > 50 mg/kg (p.o.) | In vivo mouse model | [1] |
| Maximum Tolerated Dose (MTD) - 6-day study | > 120 mg/kg | In vivo mouse model | [1] |
In Vivo Efficacy
In preclinical studies using a 4T-1 syngeneic mouse model, this compound demonstrated significant anti-tumor activity.[1] Treatment with this compound led to:
-
Inhibition of tumor growth.
-
Increased intratumoral infiltration of Dendritic Cells (DCs) and Natural Killer (NK) cells.
-
Increased infiltration of CD107a+CD8+ T-cells, indicating enhanced cytotoxic T-cell activity.
-
Decreased infiltration of regulatory T-cells (Tregs), PD-1+CD8+ T-cells, TIM-3+CD8+ T-cells, and LAG-3+CD8+ T-cells, suggesting a reversal of T-cell exhaustion.[1]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary materials. However, the general synthesis of similar small molecule kinase inhibitors often involves a multi-step process utilizing standard organic chemistry reactions. The synthesis of other HPK1 inhibitors with pyrimidine or pyrazole cores has been described, and it is likely that the synthesis of this compound follows a comparable strategic approach, likely involving the coupling of heterocyclic core structures with various substituted side chains to optimize potency and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
HPK1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on HPK1 kinase activity.
-
Reagents and Materials :
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
-
Procedure :
-
Add 1 µL of the test inhibitor (or DMSO as a control) to the wells of a 384-well plate.
-
Add 2 µL of HPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to kinase activity, is read on a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
SLP76 Phosphorylation Assay (Western Blot)
This cellular assay determines the effect of this compound on the phosphorylation of SLP76, a direct downstream target of HPK1.
-
Reagents and Materials :
-
Jurkat T-cells (or other suitable T-cell line)
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-SLP76 (Ser376) and anti-total-SLP76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure :
-
Culture Jurkat T-cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies to induce TCR signaling and HPK1 activation.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-SLP76 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SLP76 to ensure equal protein loading.
-
Jurkat Cell IL-2 Secretion Assay
This functional assay measures the impact of this compound on the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
-
Reagents and Materials :
-
Jurkat T-cells
-
Cell culture medium
-
T-cell activators (e.g., PMA and ionomycin, or anti-CD3/CD28 beads)
-
This compound
-
IL-2 ELISA kit
-
96-well plates
-
-
Procedure :
-
Plate Jurkat T-cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for a predetermined time.
-
Stimulate the cells with T-cell activators to induce IL-2 production.
-
Incubate for 24-48 hours to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IL-2 secretion.
-
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical characterization of this compound.
References
ZYF0033's effect on dendritic and NK cell function
An In-Depth Technical Guide on the Immunomodulatory Effects of ZYF0033 on Dendritic and Natural Killer Cell Functions
Abstract
This compound is a novel synthetic small molecule immunomodulator designed to enhance anti-tumor immunity by augmenting the functions of key innate immune cells, specifically dendritic cells (DCs) and natural killer (NK) cells. This document provides a comprehensive technical overview of the cellular and molecular effects of this compound. It details the impact of this compound on DC maturation, cytokine production, NK cell-mediated cytotoxicity, and the expression of critical activating and inhibitory receptors. Furthermore, this guide outlines the underlying intracellular signaling pathways modulated by this compound and provides detailed experimental protocols for the evaluation of its immunomodulatory activity. The data presented herein are from a series of pre-clinical in vitro studies intended to elucidate the mechanism of action of this compound.
Effect of this compound on Dendritic Cell Maturation and Function
Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating and shaping adaptive immune responses. The maturation state of DCs dictates their ability to activate naïve T cells. We investigated the effect of this compound on the maturation and function of human monocyte-derived dendritic cells (Mo-DCs).
Data Presentation: DC Maturation and Cytokine Profile
Exposure to this compound induced a dose-dependent upregulation of key maturation markers and modulated cytokine secretion, indicative of a shift towards a pro-inflammatory, Th1-polarizing phenotype.
Table 1: Effect of this compound on the Expression of DC Maturation Markers
| Treatment (24h) | % CD80+ Cells (Mean ± SD) | % CD86+ Cells (Mean ± SD) | MHC Class II MFI (Mean ± SD) |
| Vehicle Control | 15.2 ± 2.1 | 18.5 ± 2.5 | 15,340 ± 1,280 |
| This compound (1 µM) | 45.6 ± 4.3 | 52.1 ± 5.0 | 35,890 ± 2,150 |
| This compound (10 µM) | 82.3 ± 6.8 | 88.9 ± 7.2 | 68,450 ± 4,320 |
| LPS (100 ng/mL) | 85.1 ± 7.5 | 90.3 ± 8.1 | 72,100 ± 5,600 |
Data are presented as the mean percentage of positive cells or Mean Fluorescence Intensity (MFI) ± standard deviation from three independent experiments.
Table 2: Cytokine Secretion by DCs Treated with this compound
| Treatment (24h) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | < 10 | 45.3 ± 8.2 | 110.5 ± 15.7 |
| This compound (1 µM) | 250.1 ± 30.5 | 315.8 ± 42.1 | 85.3 ± 12.4 |
| This compound (10 µM) | 1250.6 ± 112.8 | 980.4 ± 95.3 | 40.1 ± 7.8 |
| LPS (100 ng/mL) | 1320.9 ± 125.4 | 1150.2 ± 108.9 | 35.6 ± 6.9 |
Cytokine concentrations in culture supernatants were measured by multiplex immunoassay. Data are mean ± standard deviation from three independent experiments.
Experimental Protocols
-
Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).[1]
-
Culture the purified CD14+ monocytes at 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL GM-CSF, and 50 ng/mL IL-4 for 5 days to generate immature DCs (iDCs).
-
On day 5, harvest the iDCs and re-plate at 1x10^6 cells/mL.
-
Stimulate the iDCs with various concentrations of this compound, vehicle control (DMSO), or lipopolysaccharide (LPS) as a positive control for 24 hours.[2]
-
After incubation, collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry.
-
Harvest the treated DCs and wash with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD80, and CD86, along with corresponding isotype controls.[2][3]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software. Gate on the CD11c+ population to analyze the expression of maturation markers.[4]
-
Centrifuge the collected DC culture supernatants at 1000 x g for 10 minutes to remove cellular debris.
-
Perform the multiplex cytokine assay using a commercial bead-based immunoassay kit (e.g., Milliplex®) according to the manufacturer's instructions.[5]
-
Briefly, incubate samples and standards with antibody-coupled magnetic beads in a 96-well plate.
-
After washing, add biotinylated detection antibodies, followed by streptavidin-phycoerythrin.[6]
-
Acquire the plate on a Luminex-based instrument and analyze the data to determine the concentrations of IL-12p70, TNF-α, and IL-10.[7][8]
Visualizations
Enhancement of Natural Killer (NK) Cell Effector Functions by this compound
NK cells are cytotoxic lymphocytes of the innate immune system, capable of recognizing and eliminating tumor cells without prior sensitization. We evaluated the capacity of this compound to augment the anti-tumor functions of primary human NK cells.
Data Presentation: NK Cell Cytotoxicity and Receptor Expression
This compound treatment significantly enhanced the cytotoxic potential of NK cells against K562 myeloid leukemia target cells. This increased functionality was associated with an upregulation of key activating receptors and an increase in degranulation.
Table 3: this compound-Mediated Enhancement of NK Cell Cytotoxicity
| Treatment (18h) | Effector:Target Ratio (10:1) | Effector:Target Ratio (5:1) | Effector:Target Ratio (1:1) |
| % Specific Lysis (Mean ± SD) | % Specific Lysis (Mean ± SD) | % Specific Lysis (Mean ± SD) | |
| Vehicle Control | 35.4 ± 3.9 | 20.1 ± 2.5 | 8.7 ± 1.1 |
| This compound (1 µM) | 55.8 ± 5.1 | 38.6 ± 4.0 | 19.5 ± 2.3 |
| This compound (10 µM) | 78.2 ± 6.5 | 60.3 ± 5.8 | 35.2 ± 3.8 |
% Specific Lysis was determined by a Calcein-AM release assay after a 4-hour co-culture. Data are mean ± standard deviation from three independent experiments.
Table 4: Modulation of NK Cell Receptor Expression and Function by this compound
| Treatment (18h) | NKG2D MFI (Mean ± SD) | NKp46 MFI (Mean ± SD) | % CD107a+ NK Cells (Mean ± SD) | IFN-γ (pg/mL) |
| Vehicle Control | 8,540 ± 760 | 6,210 ± 550 | 12.3 ± 1.9 | 150.4 ± 22.5 |
| This compound (10 µM) | 16,890 ± 1,230 | 11,560 ± 980 | 35.8 ± 3.4 | 580.9 ± 65.1 |
Receptor expression (MFI) and degranulation (% CD107a+) were measured by flow cytometry after co-culture with K562 cells. IFN-γ was measured in the supernatant. Data are mean ± standard deviation.
Experimental Protocols
-
Isolate primary human NK cells from PBMCs using a negative selection kit.
-
Culture NK cells overnight with or without this compound in the presence of low-dose IL-2 (100 U/mL).
-
Label the target cell line (e.g., K562) with Calcein-AM dye according to the manufacturer's protocol.[9][10][11]
-
Wash and resuspend the labeled target cells at 1x10^5 cells/mL.
-
Co-culture the treated NK cells (effector) with the labeled K562 cells (target) at various effector-to-target (E:T) ratios in a 96-well U-bottom plate for 4 hours at 37°C.[12][13]
-
Prepare control wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).[10]
-
After incubation, centrifuge the plate and transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Set up a co-culture of treated NK cells and K562 target cells as described for the cytotoxicity assay.
-
Add a fluorochrome-conjugated anti-CD107a antibody to the co-culture wells at the beginning of the incubation period.[14]
-
After 1 hour, add Brefeldin A and Monensin to inhibit protein transport and continue to incubate for another 3-4 hours.
-
Harvest the cells and stain for surface markers including CD3, CD56, NKG2D, and NKp46.[15][16][17]
-
Fix and permeabilize the cells, followed by intracellular staining for IFN-γ.[18]
-
Acquire samples on a flow cytometer and analyze the data. Gate on the CD3-CD56+ population to assess receptor expression, CD107a surface expression, and intracellular IFN-γ.[17]
Visualizations
Intracellular Signaling Pathways Modulated by this compound
To elucidate the molecular mechanisms underlying the observed effects of this compound, we investigated its impact on key intracellular signaling pathways known to regulate immune cell activation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of DC maturation and NK cell effector functions.
Data Presentation: Activation of MAPK Signaling
This compound treatment induced rapid and sustained phosphorylation of p38 MAPK and ERK1/2 in both DCs and NK cells, suggesting direct activation of this signaling cascade.
Table 5: Phosphorylation of MAPK Pathway Proteins in DCs and NK Cells
| Cell Type | Treatment (30 min) | p-p38/total p38 (Fold Change) | p-ERK1/2/total ERK1/2 (Fold Change) |
| Dendritic Cells | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 4.8 ± 0.6 | 3.5 ± 0.4 | |
| NK Cells | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 3.9 ± 0.5 | 2.8 ± 0.3 |
Fold change in protein phosphorylation was determined by densitometric analysis of Western blots, normalized to total protein levels. Data are mean ± standard deviation.
Experimental Protocol: Western Blotting for MAPK Signaling
-
Prepare iDCs or isolated NK cells and starve them in serum-free media for 2-4 hours.
-
Stimulate the cells with this compound (10 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).
-
Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p38, phospho-ERK1/2, total p38, and total ERK1/2 overnight at 4°C.[20][21]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.[22]
Visualizations
Conclusion
The synthetic immunomodulator this compound demonstrates significant potential as an anti-cancer agent by enhancing the functions of both dendritic cells and natural killer cells. It effectively promotes the maturation of DCs into potent, Th1-polarizing APCs and simultaneously boosts the direct cytotoxic capabilities of NK cells. These effects are mediated, at least in part, through the activation of the MAPK signaling pathway. The data presented in this guide support the continued development of this compound as a novel immunotherapy, with potential applications as a monotherapy or in combination with other cancer treatments such as checkpoint inhibitors.
References
- 1. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 2. sanguinebio.com [sanguinebio.com]
- 3. researchgate.net [researchgate.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. bio-rad.com [bio-rad.com]
- 6. immunology.org [immunology.org]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assay - Calcein AM [protocols.io]
- 10. revvity.com [revvity.com]
- 11. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]
- 13. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]
- 14. Frontiers | Cytokines impact natural killer cell phenotype and functionality against glioblastoma in vitro [frontiersin.org]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Identification of Human Memory-Like NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. pubcompare.ai [pubcompare.ai]
Preliminary Studies on ZYF0033 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on ZYF0033, a novel small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for its potential application in cancer immunotherapy. This document outlines the core findings, experimental methodologies, and key data from preclinical investigations.
Introduction to this compound and HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By dampening the activation and proliferation of T cells, HPK1 has emerged as a critical intracellular immune checkpoint. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity.
This compound is an orally active and potent inhibitor of HPK1. Preclinical studies have demonstrated its ability to promote anti-cancer immune responses by blocking the immunosuppressive functions of HPK1.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of key downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). The phosphorylation of SLP-76 at serine 376 by HPK1 is a critical negative feedback mechanism that attenuates T-cell activation. By preventing this phosphorylation, this compound sustains TCR signaling, leading to enhanced T-cell proliferation, cytokine production, and effector functions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| HPK1 Inhibition (IC50) | < 10 nM | Half-maximal inhibitory concentration against HPK1 kinase activity.[1][2] |
| SLP-76 Phosphorylation | Significant Reduction | Reduction of p-SLP76 (Ser376) in activated T-cells treated with 100 nM this compound for 24 hours.[1] |
| T-Cell Proliferation | Increased | Enhanced proliferation of both CD4+ and CD8+ T-cells upon stimulation.[1][2] |
| IFN-γ Secretion | Increased | Elevated secretion of Interferon-gamma in stimulated T-cells.[1][2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in 4T-1 Syngeneic Mouse Model
| Parameter | Vehicle Control | This compound Treatment |
| Tumor Growth | Progressive Growth | Significant Inhibition |
| Intratumoral CD8+ T-cells | Baseline | Increased Infiltration |
| Intratumoral CD107a+ CD8+ T-cells | Low | Increased Infiltration |
| Intratumoral Dendritic Cells (DCs) | Baseline | Increased Infiltration[1] |
| Intratumoral Natural Killer (NK) Cells | Baseline | Increased Infiltration[1] |
| Intratumoral Regulatory T-cells (Tregs) | High | Decreased Infiltration |
| Intratumoral PD-1+ CD8+ T-cells | High | Decreased Infiltration[1] |
| Intratumoral TIM-3+ CD8+ T-cells | High | Decreased Infiltration |
| Intratumoral LAG-3+ CD8+ T-cells | High | Decreased Infiltration |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPK1 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting HPK1 kinase activity.
-
Method: A biochemical assay was performed using recombinant human HPK1 enzyme, Myelin Basic Protein (MBP) as a substrate, and ATP. The reaction was initiated by adding ATP and incubated at 30°C. The level of MBP phosphorylation was quantified using a luminescence-based assay.
-
Data Analysis: The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot for SLP-76 Phosphorylation
-
Objective: To assess the effect of this compound on HPK1-mediated SLP-76 phosphorylation in T-cells.
-
Cell Culture: Human Jurkat T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells were pre-treated with this compound (100 nM) for 2 hours, followed by stimulation with anti-CD3/CD28 antibodies for 15 minutes.
-
Lysis and Protein Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76 overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
T-Cell Proliferation Assay (CFSE-based)
-
Objective: To measure the effect of this compound on T-cell proliferation.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: PBMCs were labeled with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) in PBS for 10 minutes at 37°C.
-
Stimulation and Treatment: CFSE-labeled cells were stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound or vehicle control.
-
Flow Cytometry: After 72-96 hours of culture, cells were harvested and stained with fluorescently conjugated antibodies against CD4 and CD8. The proliferation of CD4+ and CD8+ T-cells was analyzed by flow cytometry, measuring the dilution of CFSE fluorescence.
4T-1 Syngeneic Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical mouse model of breast cancer.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.
-
Tumor Inoculation: 1 x 105 4T-1 murine breast cancer cells were implanted into the mammary fat pad of the mice.
-
Treatment: Once tumors reached a palpable size (approximately 50-100 mm³), mice were randomized into treatment and control groups. This compound was administered orally, once daily.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers.
-
Immunophenotyping: At the end of the study, tumors were excised, and single-cell suspensions were prepared. The immune cell infiltrates were analyzed by flow cytometry using a panel of antibodies against various immune cell markers (CD45, CD3, CD4, CD8, CD11c, NK1.1, FoxP3, PD-1, TIM-3, LAG-3, CD107a).
Logical Framework of this compound's Anti-Tumor Immunity
The preliminary studies on this compound suggest a clear logical progression from molecular target engagement to the enhancement of anti-tumor immunity.
Conclusion and Future Directions
The preliminary data on this compound strongly support its development as a novel cancer immunotherapy agent. By inhibiting HPK1, this compound effectively reverses T-cell dysfunction and promotes a robust anti-tumor immune response in preclinical models. Future studies should focus on combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1/PD-L1, to explore potential synergistic effects. Further investigation into the pharmacokinetics and pharmacodynamics of this compound in more advanced preclinical models is warranted to guide its clinical development.
References
Delving into the Kinase Selectivity of ZYF0033: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the kinase selectivity profile of ZYF0033, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Understanding the selectivity of a kinase inhibitor is paramount in drug development to anticipate potential off-target effects and to elucidate its mechanism of action comprehensively. While specific kinome-wide screening data for this compound is not publicly available, this guide provides a representative selectivity profile of highly selective HPK1 inhibitors, details the experimental protocols for assessing kinase selectivity, and illustrates the key signaling pathways influenced by HPK1 inhibition.
Quantitative Selectivity Profile
To illustrate the selectivity of a potent HPK1 inhibitor, the following table summarizes the inhibitory activity of compound 7h , a biaryl amide HPK1 inhibitor, against a panel of 376 kinases. This data, from a study by Argiriadi et al., serves as a representative example of the selectivity that can be achieved for inhibitors of this class. The data is presented as the percentage of inhibition at a given concentration, with lower percentages indicating weaker off-target binding.
| Kinase Target | % Inhibition @ 20 nM | IC50 (nM) | Kinase Family |
| HPK1 (MAP4K1) | >99% | <1 | STE20 |
| MAP4K3 | >50% | 32 | STE20 |
| MINK1 | <50% | >1000 | STE20 |
| TNIK | <50% | >1000 | STE20 |
| LCK | <10% | >1000 | TK |
| SRC | <10% | >1000 | TK |
| JAK1 | <10% | >1000 | TK |
| JAK2 | <10% | >1000 | TK |
| CDK2 | <10% | >1000 | CMGC |
Data is representative and based on published results for a highly selective HPK1 inhibitor (compound 7h) to illustrate a typical selectivity profile.[1]
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays against a large panel of kinases. A common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.
Materials:
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)
-
This compound or other test inhibitor
-
Substrate specific to each kinase
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizing the Impact of this compound
To better understand the experimental process and the biological context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the kinase selectivity profiling workflow and the HPK1 signaling pathway.
Caption: Workflow for Kinase Selectivity Profiling.
The primary mechanism of action of this compound is the inhibition of HPK1, a key negative regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] By inhibiting HPK1, this compound effectively removes a brake on immune cell activation, leading to enhanced anti-tumor immunity.[4][5]
Caption: HPK1 Signaling Pathway Inhibition by this compound.
References
- 1. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) as a Negative Regulator in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a hematopoietic cell-restricted serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1] Predominantly expressed in T cells, B cells, and dendritic cells (DCs), HPK1 functions as an intracellular checkpoint, dampening signaling cascades downstream of antigen receptors and other immune-activating signals.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms by which HPK1 exerts its inhibitory functions, summarizes key quantitative data on its activity and the effects of its inhibition, details relevant experimental protocols, and visualizes the complex signaling pathways involved. Understanding the multifaceted role of HPK1 is paramount for the development of novel immunotherapies aimed at enhancing anti-tumor and anti-viral immunity.
Introduction to HPK1
HPK1 is a member of the Ste20-like kinase family and plays a pivotal role in maintaining immune homeostasis by setting the activation threshold for various immune cells.[4][5] Upon engagement of the T cell receptor (TCR) or B cell receptor (BCR), HPK1 is recruited to the plasma membrane and activated through a series of phosphorylation events.[6] Its kinase activity is central to its negative regulatory function, which is primarily mediated through the phosphorylation of key adaptor proteins, leading to the attenuation of downstream signaling pathways essential for immune cell activation, proliferation, and effector function.[1][7] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T cell, B cell, and DC responses, making it an attractive target for cancer immunotherapy.[3][8]
HPK1 in T Cell Regulation
In T lymphocytes, HPK1 is a key negative regulator of T cell receptor (TCR) signaling.[9] Upon TCR engagement, HPK1 is recruited to the linker for activation of T cells (LAT) signalosome, where it interacts with adaptor proteins such as SLP-76 and Gads.[9][10]
Signaling Pathway
Activated HPK1 phosphorylates the adaptor protein SLP-76 at serine 376 (S376).[1][11] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding, leads to the dissociation of the SLP-76/Gads complex from the LAT signalosome.[9][12] This dissociation disrupts the formation of the active signaling complex, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][13] The net effect is the attenuation of downstream signaling pathways, including the activation of PLCγ1, calcium flux, and the MAPK/ERK pathway, ultimately leading to reduced T cell activation, proliferation, and cytokine production.[1][9]
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 9. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZYF0033 in In-Vitro T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing ZYF0033, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in in-vitro T-cell proliferation assays. The provided methodologies are based on established techniques for assessing T-cell responses and incorporate the known mechanism of action of this compound.
Introduction
This compound is a small molecule inhibitor of HPK1 with a reported IC50 of less than 10 nM.[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates the linker for activation of T-cells (LAT) and SLP-76 at serine 376, leading to the recruitment of the inhibitory protein 14-3-3 and subsequent dampening of the T-cell response. By inhibiting HPK1, this compound prevents the phosphorylation of SLP76, thereby promoting T-cell activation, proliferation, and effector functions, such as interferon-gamma (IFN-γ) secretion.[1] These characteristics make this compound a valuable tool for immunology research and a potential candidate for cancer immunotherapy.
Data Presentation
While specific quantitative data on the dose-dependent effects of this compound on CD4+ and CD8+ T-cell proliferation is not publicly available in a detailed tabular format, published information indicates that this compound significantly increases the proliferation of both T-cell subsets.[1] A concentration of 100 nM has been shown to effectively reduce the phosphorylation of SLP76 (serine 376) in vitro, a key biomarker of HPK1 inhibition.[1] For a similar HPK1 inhibitor, "Compound 1," concentrations up to 2.5 µM did not affect T-cell viability, and an increase in the expression of activation markers on CD8+ T-cells was observed starting at a concentration of 0.01 µM. This suggests a potential therapeutic window for HPK1 inhibitors.
Table 1: Summary of this compound Characteristics and Effects
| Parameter | Value/Effect | Reference |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | [1] |
| IC50 | < 10 nM | [1] |
| Mechanism of Action | Inhibition of SLP76 phosphorylation at Serine 376 | [1] |
| Effect on T-Cells | Increased proliferation of CD4+ and CD8+ T-cells, Increased IFN-γ secretion | [1] |
| Effective In-Vitro Concentration | 100 nM (for reduction of pSLP76) | [1] |
Experimental Protocols
This section provides a detailed protocol for an in-vitro T-cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
-
Antibodies for flow cytometry: Anti-human CD3, Anti-human CD4, Anti-human CD8, and a viability dye (e.g., 7-AAD or Propidium Iodide).
Experimental Workflow Diagram
Caption: Experimental workflow for the in-vitro T-cell proliferation assay with this compound.
Step-by-Step Protocol
1. Isolation of Human T-Cells
a. Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol. b. Isolate T-cells from the PBMC population using a negative selection method, such as the RosetteSep™ Human T Cell Enrichment Cocktail, to obtain untouched T-cells. c. Wash the purified T-cells twice with sterile PBS. d. Resuspend the T-cells in pre-warmed RPMI-1640 medium and perform a cell count to determine cell concentration and viability.
2. CFSE Labeling
a. Resuspend the isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM (optimization may be required). c. Incubate for 10 minutes at 37°C in the dark. d. Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS). e. Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE. f. Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
3. T-Cell Stimulation and Treatment with this compound
a. Coat a 96-well round-bottom plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. b. Wash the plate twice with sterile PBS to remove any unbound antibody. c. Seed the CFSE-labeled T-cells at 1 x 10^5 cells per well (100 µL). d. Add anti-human CD28 antibody to each well at a final concentration of 1-2 µg/mL. e. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 1 nM to 1 µM. Include a DMSO vehicle control. f. Add the this compound dilutions or vehicle control to the appropriate wells. g. Culture the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.
4. Flow Cytometry Analysis
a. After incubation, harvest the cells from each well. b. Wash the cells with PBS containing 2% FBS. c. Stain the cells with fluorescently conjugated antibodies against CD3, CD4, and CD8, and a viability dye for 20-30 minutes at 4°C in the dark. d. Wash the cells again to remove unbound antibodies. e. Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). f. Acquire data on a flow cytometer. Collect a sufficient number of events for each sample. g. Analyze the data using appropriate software. Gate on live, single CD3+ T-cells, and then further gate on CD4+ and CD8+ populations. h. Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ gates to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits HPK1, preventing the inhibitory phosphorylation of SLP-76 and promoting T-cell proliferation.
References
Application Notes and Protocols for ZYF0033 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of ZYF0033 stock solutions for in vitro cell culture experiments. This compound is an orally active and potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.
Summary of this compound Properties
This compound, also known as HPK1-IN-22, is a small molecule inhibitor with an IC50 of less than 10 nM for HPK1.[1][2][4] It has been shown to promote anti-cancer immune responses by reducing the phosphorylation of SLP76, a downstream target of HPK1.[1][2][3][4] In cell culture experiments, this compound has been used at concentrations around 100 nM to observe effects on T-cell proliferation and cytokine secretion.[1][3]
Quantitative Data for this compound Stock Solutions
For consistent experimental outcomes, it is imperative to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 462.61 g/mol | [3][5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][3][5] |
| Solubility in DMSO | Up to 100 mg/mL (216.16 mM) | [1] |
| 80 mg/mL (172.93 mM) | [3][5] | |
| Recommended Stock Concentration | 10 mM in DMSO | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Storage of Powder | -20°C for up to 3 years | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.626 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1][3][5] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot for Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution to a final working concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% or lower being ideal.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate dilution, it is recommended to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired final concentration.
-
Example using intermediate dilution: To obtain a final concentration of 100 nM in 10 mL of culture medium, add 10 µL of the 100 µM intermediate solution to the 10 mL of medium.
-
Example directly from stock: To obtain a final concentration of 100 nM in 10 mL of culture medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
-
Mix Thoroughly: Gently mix the final working solution by inverting the tube or by gentle pipetting to ensure a homogenous concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Treat Cells: Add the this compound working solution and the vehicle control to your cell cultures.
References
Application Notes and Protocols: Assessing ZYF0033 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the in vivo target engagement of ZYF0033, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Accurate determination of target engagement is critical for establishing a dose-response relationship, confirming the mechanism of action, and guiding the clinical development of this compound.
Introduction to this compound and HPK1
This compound is a small molecule inhibitor targeting HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[3] By inhibiting HPK1, this compound enhances T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.[2][4] A key biomarker of HPK1 inhibition is the reduced phosphorylation of its downstream substrate, SLP76, at serine 376.[1][2][4]
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 is recruited to the SLP-76 signaling complex and, once activated, phosphorylates SLP-76.[3] This phosphorylation event leads to the dampening of the downstream signaling cascade that is essential for T-cell activation. This compound directly inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and promoting a sustained T-cell response.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Method 1: Pharmacodynamic (PD) Biomarker Analysis - pSLP76 Western Blot
This protocol describes the measurement of the direct pharmacodynamic effect of this compound by quantifying the phosphorylation of SLP76 in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) isolated from treated animals.
Experimental Protocol
-
Animal Dosing:
-
Sample Collection:
-
At selected time points post-dosing, collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, excise tumors and prepare single-cell suspensions to isolate TILs.
-
-
T-Cell Stimulation (Optional but Recommended):
-
To enhance the pSLP76 signal, stimulate the isolated T-cells in vitro for a short period (e.g., 5-10 minutes) with anti-CD3/CD28 antibodies.
-
-
Lysate Preparation:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SLP76 (Ser376).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SLP76 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSLP76 signal to the total SLP76 signal.
-
Calculate the percentage of pSLP76 inhibition relative to the vehicle-treated control group.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time Point (h) | Normalized pSLP76/Total SLP76 Ratio (Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | 0 | 2 | 1.00 ± 0.12 | 0% |
| This compound | 10 | 2 | 0.45 ± 0.08 | 55% |
| This compound | 30 | 2 | 0.15 ± 0.05 | 85% |
| This compound | 30 | 8 | 0.30 ± 0.07 | 70% |
| This compound | 30 | 24 | 0.75 ± 0.10 | 25% |
Experimental Workflow
Caption: Workflow for pSLP76 pharmacodynamic biomarker analysis.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a physiological context.[5][6] It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This assay can be performed on tissues isolated from treated animals to confirm that this compound reaches and binds to HPK1 in the target organ (e.g., spleen or tumor).
Experimental Protocol
-
Animal Dosing:
-
Treat animals with this compound or vehicle as described in Method 1.
-
-
Tissue Collection and Lysis:
-
At the desired time point, harvest tissues of interest (e.g., spleen, lymph nodes, or tumor).
-
Homogenize the tissues in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Challenge:
-
Aliquot the tissue lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble HPK1 remaining in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
For each treatment group, plot the percentage of soluble HPK1 as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the this compound-treated group and the vehicle group indicates target engagement.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Tissue | Tm of HPK1 (°C) (Mean ± SEM) | ΔTm vs. Vehicle (°C) |
| Vehicle | 0 | Spleen | 52.5 ± 0.4 | 0 |
| This compound | 30 | Spleen | 56.8 ± 0.5 | +4.3 |
| Vehicle | 0 | Tumor | 52.2 ± 0.6 | 0 |
| This compound | 30 | Tumor | 55.9 ± 0.7 | +3.7 |
Experimental Workflow
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Method 3: Flow Cytometry Analysis of Immune Cell Populations
Assessing the downstream immunological consequences of HPK1 inhibition provides functional evidence of target engagement. This compound treatment is expected to increase the infiltration and activation of anti-tumor immune cells within the tumor microenvironment.[2][4]
Experimental Protocol
-
Animal Dosing:
-
Treat tumor-bearing mice with this compound or vehicle for a specified duration (e.g., 7-14 days).
-
-
Sample Preparation:
-
Excise tumors and prepare single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Isolate splenocytes or lymph node cells as needed.
-
-
Staining:
-
Stain the single-cell suspensions with a panel of fluorescently-conjugated antibodies against cell surface markers to identify different immune cell populations. A typical panel might include:
-
-
Intracellular Staining (Optional):
-
For cytokine analysis (e.g., IFN-γ, TNF-α), restimulate the cells ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells, then stain for intracellular cytokines.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo).
-
Quantify the percentage and absolute number of different immune cell subsets within the tumor or lymphoid organs.
-
Data Presentation
| Treatment Group | Cell Population | Marker | % of CD45+ Cells in Tumor (Mean ± SEM) |
| Vehicle | CD8+ T-Cells | CD3+CD8+ | 5.2 ± 0.8 |
| This compound | CD8+ T-Cells | CD3+CD8+ | 12.5 ± 1.5 |
| Vehicle | Activated CD8+ T-Cells | CD8+CD107a+ | 1.1 ± 0.3 |
| This compound | Activated CD8+ T-Cells | CD8+CD107a+ | 4.3 ± 0.7 |
| Vehicle | Exhausted CD8+ T-Cells | CD8+PD-1+ | 3.5 ± 0.6 |
| This compound | Exhausted CD8+ T-Cells | CD8+PD-1+ | 1.8 ± 0.4 |
| Vehicle | NK Cells | NK1.1+ | 2.1 ± 0.4 |
| This compound | NK Cells | NK1.1+ | 5.6 ± 0.9 |
Experimental Workflow
Caption: Workflow for flow cytometry analysis of tumor-infiltrating immune cells.
References
- 1. This compound | HPK1-IN-22 | Orally effective HPK1 inhibitor | TargetMol [targetmol.com]
- 2. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pelagobio.com [pelagobio.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: ZYF0033 Administration and Bioavailability in Mice
For Research Use Only.
Introduction
ZYF0033 is a novel investigational compound with potential therapeutic applications. These application notes provide a summary of its administration routes and bioavailability in a murine model, based on preclinical pharmacokinetic studies. The following protocols for administration and sample analysis are intended to guide researchers in designing and executing their own in vivo studies.
Pharmacokinetic Data
The bioavailability and key pharmacokinetic parameters of this compound were evaluated in mice following intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration. The data presented below is a summary of findings from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µM) | AUC(0-120 min) (µmol·min·mL⁻¹) | Bioavailability (%) |
| Intravenous (i.v.) | 500 | - | 20.5 ± 5.3 | 100 |
| Intraperitoneal (i.p.) | 500 | ~130 | 6.1 ± 1.1 | ~30 |
| Subcutaneous (s.c.) | 500 | ~230 | 8.0 ± 0.6 | ~40 |
| Oral (p.o.) | 1000 | Not Detected | Not Detected | Very Poor |
Data is presented as mean ± standard deviation. Bioavailability is calculated relative to the intravenous administration group.
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice and subsequent analysis to determine its pharmacokinetic profile.
1. Preparation of this compound Formulation
-
For Intravenous, Intraperitoneal, and Subcutaneous Injection:
-
Dissolve this compound in a vehicle appropriate for parenteral administration (e.g., a solution of 50% DMSO, 40% PEG300, and 10% ethanol).
-
Ensure the final concentration allows for the desired dose to be administered in a volume of 5-10 mL/kg body weight.
-
Sterile filter the solution through a 0.22 µm syringe filter before injection.
-
-
For Oral Gavage:
-
Prepare a suspension or solution of this compound in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
The concentration should be calculated to deliver the target dose in a volume of 10-20 mL/kg body weight.
-
2. Animal Handling and Administration
-
Animals: Use male or female mice (e.g., C57BL/6J or BALB/c), 8-10 weeks old, and acclimatized for at least one week before the experiment.
-
Intravenous (i.v.) Administration:
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Inject the this compound solution slowly into a lateral tail vein using a 27-30 gauge needle.
-
-
Intraperitoneal (i.p.) Administration:
-
Firmly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a 30-degree angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution.
-
-
Subcutaneous (s.c.) Administration:
-
Gently lift the loose skin over the back, between the shoulder blades, to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the this compound solution.
-
-
Oral (p.o.) Gavage:
-
Securely restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Gently insert a ball-tipped gavage needle into the esophagus and down to the predetermined depth.
-
Slowly administer the this compound suspension/solution.
-
3. Sample Collection and Analysis
-
At predetermined time points after administration (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Calculate pharmacokinetic parameters (Cmax, AUC) using appropriate software.
-
Calculate bioavailability using the formula: Bioavailability (%) = (AUC_non-i.v. / AUC_i.v.) * (Dose_i.v. / Dose_non-i.v.) * 100.
Visualizations
Application Notes and Protocols for Analyzing Immune Cell Infiltration after ZYF0033 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYF0033 is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling.[1][2] Inhibition of HPK1 by this compound has been shown to enhance anti-tumor immunity by promoting the infiltration and activation of key immune effector cells within the tumor microenvironment.[1][2] Specifically, treatment with this compound leads to an increase in the intratumoral abundance of dendritic cells (DCs), natural killer (NK) cells, and activated CD8+ T cells, while concurrently reducing the presence of immunosuppressive regulatory T cells (Tregs) and exhausted T cells. This document provides a detailed flow cytometry panel and protocol for the comprehensive analysis of these immune cell populations in tumor tissues following this compound treatment.
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adapter protein at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. The small molecule inhibitor this compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to a more robust and sustained T-cell response.
Caption: HPK1 signaling cascade and the inhibitory action of this compound.
Recommended Flow Cytometry Panel
This comprehensive 14-color flow cytometry panel is designed to identify and characterize key immune cell populations affected by this compound treatment within the tumor microenvironment.
| Marker | Fluorochrome | Cell Population | Purpose |
| Live/Dead | Zombie Aqua | All Cells | Viability marker to exclude dead cells. |
| CD45 | BUV395 | Leukocytes | Pan-leukocyte marker to identify immune cells. |
| CD3 | BUV496 | T Cells | General T cell marker. |
| CD4 | BUV563 | Helper T Cells | Identifies CD4+ T helper cells. |
| CD8 | BUV737 | Cytotoxic T Cells | Identifies CD8+ cytotoxic T cells. |
| FoxP3 | APC | Regulatory T Cells | Transcription factor for identifying Tregs (intracellular). |
| CD11c | FITC | Dendritic Cells | Marker for conventional dendritic cells. |
| MHC Class II | PE | Antigen Presenting Cells | Marker for antigen presentation capacity, highly expressed on mature DCs. |
| CD56 | PE-Cy7 | NK Cells | Marker for Natural Killer cells. |
| CD107a | PerCP-Cy5.5 | Activated CD8+ T Cells | Marker for degranulation, indicating cytotoxic activity. |
| PD-1 | BV421 | Exhausted T Cells | Immune checkpoint receptor indicating T cell exhaustion. |
| TIM-3 | BV605 | Exhausted T Cells | Immune checkpoint receptor indicating T cell exhaustion. |
| LAG-3 | BV786 | Exhausted T Cells | Immune checkpoint receptor indicating T cell exhaustion. |
| CD19 | Alexa Fluor 700 | B Cells | To exclude B cells from the analysis of other populations. |
Experimental Protocol
Preparation of Single-Cell Suspension from Tumor Tissue
This protocol is adapted from established methods for dissociating solid tumors for flow cytometry analysis.
Materials:
-
Freshly excised tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (100 U/mL)
-
DNase I (20 U/mL)
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS tubes (5 mL)
Procedure:
-
Place the freshly excised tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 with 10% FBS, 100 U/mL Collagenase IV, and 20 U/mL DNase I).
-
Incubate the tube at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding 20 mL of cold RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Further filter the suspension through a 40 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL.
Staining for Flow Cytometry
Materials:
-
Single-cell suspension from tumor tissue
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see panel above)
-
Live/Dead stain
-
Intracellular Staining Buffer (for FoxP3)
-
FACS buffer
Procedure:
-
To 100 µL of the single-cell suspension (1 x 10^6 cells) in a FACS tube, add 1 µL of Live/Dead stain and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer and add Fc block. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD11c, MHC Class II, CD56, CD107a, PD-1, TIM-3, LAG-3, CD19) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
For intracellular staining of FoxP3, fix and permeabilize the cells using an appropriate intracellular staining buffer kit according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition on a flow cytometer.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in clear and structured tables to facilitate comparison between treatment groups (e.g., Vehicle vs. This compound-treated).
Table 1: Percentage of Major Immune Cell Populations within Total Live Cells
| Treatment Group | % Live Cells | % CD45+ Leukocytes | % CD3+ T Cells | % CD19+ B Cells | % CD56+ NK Cells | % CD11c+ DCs |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | value | value | value | value | value | value |
Table 2: Percentage of T-Cell Subsets within CD3+ T Cells
| Treatment Group | % CD4+ T Cells | % CD8+ T Cells | % CD4+FoxP3+ Tregs |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | value | value | value |
Table 3: Expression of Activation and Exhaustion Markers on CD8+ T Cells
| Treatment Group | % CD107a+ of CD8+ | % PD-1+ of CD8+ | % TIM-3+ of CD8+ | % LAG-3+ of CD8+ |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | value | value | value | value |
Experimental Workflow
Caption: Step-by-step workflow for analyzing immune cell infiltration.
References
Application Notes and Protocols: Developing a ZYF0033-Resistant Cell Line for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYF0033 is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 acts as a negative regulator of T-cell activation, and its inhibition by this compound has been shown to promote anti-cancer immune responses.[1][2][3] By blocking HPK1, this compound enhances T-cell proliferation and cytokine production, making it a promising candidate for cancer immunotherapy.[1][3][4] Understanding the potential mechanisms of acquired resistance to this compound is crucial for its clinical development and for designing effective combination therapies to overcome resistance.
These application notes provide a comprehensive framework for developing a this compound-resistant cell line and subsequently elucidating the underlying mechanisms of resistance. The protocols detailed below cover the generation of a resistant cell line, validation of the resistance phenotype, and a variety of experimental approaches to investigate the molecular basis of resistance.
Data Presentation
Table 1: Characterization of Parental and this compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| Cell Line Name | e.g., Jurkat | e.g., Jurkat-ZYFR |
| This compound IC50 (nM) | [Insert Value] | [Insert Value] |
| Resistance Index (RI) | 1 | [IC50 Resistant] / [IC50 Parental] |
| Doubling Time (hours) | [Insert Value] | [Insert Value] |
| Morphology | [Describe] | [Describe] |
| HPK1 Expression Level | [Relative quantification] | [Relative quantification] |
| p-SLP76 (Ser376) Level | [Relative quantification] | [Relative quantification] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol employs a dose-escalation method to gradually select for cells with reduced sensitivity to this compound.[5][6][7]
Materials:
-
Parental cancer cell line (e.g., Jurkat for T-cell leukemia)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial this compound concentration: Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth). This can be determined from a preliminary dose-response curve.
-
Initial Exposure: Culture the parental cells in the presence of the starting concentration of this compound.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. When the surviving cells reach 80-90% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[6]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically after 2-3 passages), increase the drug concentration by 1.5- to 2-fold.[7]
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. It is advisable to cryopreserve cells at each successful concentration step.[6]
-
Establishment of Resistance: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Maintenance of Resistant Line: The established resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistance phenotype.
Protocol 2: Validation of this compound Resistance using a Cell Viability Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in parental and resistant cell lines.[8]
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration. Calculate the IC50 values using non-linear regression analysis. The Resistance Index (RI) is calculated as the IC50 of the resistant cells divided by the IC50 of the parental cells.[7]
Protocol 3: Investigation of Resistance Mechanisms
This protocol uses Western blotting to assess changes in the expression of HPK1 and the phosphorylation of its direct substrate, SLP76, which is a key biomarker of HPK1 activity.[1][2]
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-phospho-SLP76 (Ser376), anti-total SLP76, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare whole-cell lysates from both parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression levels of HPK1 and the ratio of p-SLP76 to total SLP76 between the parental and resistant cells.
To investigate if acquired resistance is due to mutations in the HPK1 gene, the coding sequence of HPK1 from both parental and resistant cells will be amplified and sequenced.
Materials:
-
Genomic DNA or cDNA from parental and resistant cells
-
Primers specific for the HPK1 coding sequence
-
High-fidelity DNA polymerase
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA purification kit
-
Sequencing service
Procedure:
-
Nucleic Acid Isolation: Isolate genomic DNA or synthesize cDNA from RNA extracted from parental and resistant cells.
-
PCR Amplification: Amplify the coding region of HPK1 using PCR with high-fidelity polymerase.
-
Purification: Purify the PCR product from an agarose gel.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the parental and resistant cells with the reference HPK1 sequence to identify any mutations.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ZYF0033 in Human Primary T Cell Culture Experiments
Notice: Publicly available information on a compound designated "ZYF0033" is not available at the time of this writing. The following application notes and protocols are provided as a representative example for a hypothetical T cell modulating agent, hereafter referred to as this compound. These protocols are based on established methodologies for the in vitro study of human primary T cells and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
This compound is a novel small molecule immunomodulator designed to enhance T cell activation and effector functions. T cells are critical components of the adaptive immune system, responsible for orchestrating immune responses against pathogens and malignant cells.[1] The ability to potentiate T cell activity is a key focus in the development of novel immunotherapies for cancer and infectious diseases.
These application notes provide a summary of the in vitro effects of this compound on human primary T cells and detailed protocols for assessing its biological activity. The primary applications for this compound in a research setting include the investigation of T cell signaling pathways, evaluation of anti-tumor immunity, and preclinical development of T cell-based therapies.
Proposed Mechanism of Action:
This compound is hypothesized to act as a positive regulator of T cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), this compound is thought to amplify downstream signaling cascades, leading to enhanced cytokine production, proliferation, and cytotoxic activity. This is achieved by modulating key signaling intermediates in the T cell activation pathway.
Data Summary
The following tables represent expected data from experiments evaluating the effect of this compound on human primary T cell function.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index (CFSE) | % Divided Cells |
|---|---|---|---|
| Unstimulated Control | - | 1.0 ± 0.1 | < 5% |
| Stimulated Control (αCD3/αCD28) | - | 4.2 ± 0.5 | 85 ± 5% |
| This compound | 0.1 | 5.1 ± 0.6 | 90 ± 4% |
| This compound | 1.0 | 6.8 ± 0.7 | 95 ± 3% |
| this compound | 10.0 | 7.5 ± 0.8 | 98 ± 2% |
Table 2: Effect of this compound on Cytokine Production
| Treatment Group | Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|
| Unstimulated Control | - | < 10 | < 20 | < 15 |
| Stimulated Control (αCD3/αCD28) | - | 850 ± 120 | 1500 ± 250 | 600 ± 90 |
| This compound | 0.1 | 1200 ± 150 | 2100 ± 300 | 850 ± 110 |
| This compound | 1.0 | 2500 ± 300 | 4500 ± 500 | 1800 ± 200 |
| this compound | 10.0 | 3200 ± 350 | 5800 ± 600 | 2400 ± 250 |
Experimental Protocols
The following are detailed protocols for the isolation, culture, and functional assessment of human primary T cells treated with this compound.
References
Troubleshooting & Optimization
ZYF0033 Technical Support Center: Optimizing T-Cell Activation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of ZYF0033, a novel small molecule designed to enhance T-cell activation through co-stimulation. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the CD28 signaling pathway. It acts by binding to a novel allosteric site on the CD28 intracellular domain, amplifying the downstream signaling cascade initiated by natural ligand (B7) binding. This results in enhanced T-cell proliferation, cytokine production, and survival. T-cells require two signals for full activation: the first is an antigen-specific signal through the T-cell receptor (TCR), and the second is a co-stimulatory signal, often provided by the interaction of CD28 on the T-cell with B7 molecules on an antigen-presenting cell (APC).[1][2][3] this compound potentiates this second signal, leading to a more robust immune response.
Q2: What is the recommended starting concentration for this compound in an in vitro T-cell activation assay?
A2: For initial experiments, we recommend a starting concentration of 1 µM. A full dose-response curve is essential to determine the optimal concentration for your specific cell type and experimental conditions.[4] We suggest a 10-point, 3-fold serial dilution starting from a maximum concentration of 10 µM.
Q3: What are the primary readouts for measuring T-cell activation enhanced by this compound?
A3: T-cell activation can be assessed through several key functional readouts:
-
Cytokine Production: Measuring the secretion of cytokines such as IL-2 and IFN-γ using ELISA or ELISpot is a common method.[5][6]
-
Proliferation: T-cell proliferation can be quantified using dye dilution assays (e.g., CFSE) or by measuring DNA synthesis (e.g., ³H-thymidine incorporation).[7][8]
-
Upregulation of Activation Markers: The expression of cell surface markers like CD25 and CD69 can be measured by flow cytometry.[5][7]
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Design & Data
Dose-Response Optimization
A critical first step is to perform a dose-response experiment to identify the optimal concentration of this compound. This involves stimulating T-cells in the presence of a range of this compound concentrations and measuring a key activation parameter, such as IL-2 production.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | IL-2 Production (pg/mL) | % Max Response | Cell Viability (%) |
| 10.00 | 1850 | 84.1 | 75 |
| 3.33 | 2150 | 97.7 | 88 |
| 1.11 | 2200 | 100.0 | 94 |
| 0.37 | 1900 | 86.4 | 96 |
| 0.12 | 1200 | 54.5 | 97 |
| 0.04 | 650 | 29.5 | 98 |
| 0.01 | 300 | 13.6 | 98 |
| 0.00 (Vehicle) | 150 | 6.8 | 99 |
Data represents IL-2 levels in supernatant from human CD4+ T-cells stimulated with anti-CD3/anti-CD28 antibodies for 48 hours. The optimal concentration (EC₅₀) can be determined from such data.
Based on this example, a concentration around 1.11 µM provides maximum IL-2 production without significantly impacting cell viability. Concentrations above 3.33 µM show a decrease in response, potentially due to toxicity.
Key Experimental Protocols
Protocol: this compound Dose-Response Assay for T-Cell Activation
This protocol outlines the steps to determine the optimal concentration of this compound by measuring IL-2 secretion from purified human CD4+ T-cells.
Materials:
-
Purified human CD4+ T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Pen/Strep)
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (10 mM stock in DMSO)
-
Human IL-2 ELISA kit
-
Sterile PBS
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[9]
-
-
This compound Preparation:
-
Perform a serial dilution of the 10 mM this compound stock in complete RPMI to create 2X working concentrations (e.g., from 20 µM down to 0.02 µM). Include a vehicle control (DMSO only).
-
-
Cell Plating and Stimulation:
-
Resuspend purified CD4+ T-cells in complete RPMI at a density of 2 x 10⁶ cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension for a final concentration of 2 µg/mL.
-
Add 100 µL of the cell suspension (200,000 cells) to each anti-CD3 coated well.
-
Immediately add 100 µL of the 2X this compound serial dilutions to the corresponding wells. This will result in the desired 1X final concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well for cytokine analysis.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
(Optional) Assess cell viability and proliferation in the remaining cells using methods like Trypan Blue exclusion or a CFSE dilution assay.
-
Visual Guides: Pathways and Workflows
Caption: this compound enhances T-cell activation by potentiating CD28 co-stimulation.
References
- 1. Co-stimulation - Wikipedia [en.wikipedia.org]
- 2. T-cell co-stimulatory pathways in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
How to mitigate potential off-target effects of ZYF0033
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of ZYF0033, a novel inhibitor of the serine/threonine kinase, Kinase X. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound was designed as a potent and selective inhibitor of Kinase X. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. In broad-panel kinase screening assays, this compound has shown some inhibitory activity against Kinase Y and Kinase Z at concentrations higher than its IC50 for Kinase X.
Q2: We are observing unexpected cellular phenotypes that are inconsistent with Kinase X inhibition. How can we determine if these are due to off-target effects?
Unexplained cellular phenotypes are a common indicator of potential off-target activity. To investigate this, we recommend a multi-pronged approach:
-
Dose-Response Analysis: Correlate the unexpected phenotype with the dose-response of this compound. If the phenotype occurs at concentrations significantly higher than the IC50 for Kinase X, it may be an off-target effect.
-
Structural Analogs: Compare the activity of this compound with a structurally related but inactive control compound. If the inactive analog does not produce the phenotype, it suggests the effect is specific to this compound's chemical scaffold.
-
Target Engagement Assays: Utilize techniques like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging Kinase X at the expected concentrations in your cellular model.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase X. If the phenotype persists, it is likely an off-target effect.
Q3: What are the recommended biochemical and cellular assays to confirm off-target engagement?
To definitively identify off-target interactions, we recommend the following assays:
-
Biochemical Assays:
-
KinomeScan™: This is a competitive binding assay that screens a large panel of kinases to identify potential off-target interactions.
-
In Vitro Kinase Assays: Once potential off-targets are identified, confirm direct inhibition using purified enzymes in an in vitro kinase assay.
-
-
Cellular Assays:
-
Western Blot Analysis: Probe for the phosphorylation of known substrates of the suspected off-target kinases (e.g., p-Substrate Y for Kinase Y).
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm target engagement of suspected off-target kinases in a cellular context.
-
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
Symptoms: You observe a decrease in cell viability in your cell line at concentrations of this compound that are 10-fold or higher than the IC50 for inhibiting Kinase X phosphorylation.
Possible Cause: Off-target inhibition of a kinase essential for cell survival in your specific cell model.
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Perform a dose-response western blot for p-Substrate X (the direct substrate of Kinase X) to ensure you are seeing on-target inhibition at the expected low nanomolar concentrations.
-
Evaluate Off-Target Inhibition: In parallel, perform western blots for downstream markers of known pro-survival kinases that are potential off-targets (e.g., p-AKT, p-ERK).
-
Perform a Rescue Experiment: Transfect cells with a constitutively active form of a suspected off-target kinase to see if it rescues the viability phenotype.
Issue 2: Inconsistent Results Between Cell Lines
Symptoms: this compound effectively inhibits the Kinase X pathway in Cell Line A, but in Cell Line B, you observe a different or weaker phenotypic response despite similar levels of Kinase X inhibition.
Possible Cause: The signaling pathways and dependencies may differ between cell lines. Cell Line B might have a compensatory pathway or be more sensitive to an off-target effect of this compound.
Troubleshooting Steps:
-
Characterize Kinase Expression: Perform proteomic or transcriptomic analysis to compare the expression levels of Kinase X, Kinase Y, and Kinase Z in both cell lines.
-
Assess Pathway Activation: Use western blotting to determine the basal phosphorylation levels of downstream effectors of both the on-target and potential off-target pathways in both cell lines.
-
Titrate this compound in Both Cell Lines: Generate full dose-response curves for both on-target and off-target pathway inhibition in both cell lines to understand the therapeutic window.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | S-Score (10 µM) |
| Kinase X (On-Target) | 5 | 0.01 |
| Kinase Y (Off-Target) | 150 | 0.35 |
| Kinase Z (Off-Target) | 500 | 0.60 |
IC50 values were determined by in vitro kinase assays. The S-Score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Kinase X p-Substrate IC50 (nM) | Cell Viability GI50 (nM) | Notes |
| Cell Line A | 8 | 10 | On-target and viability effects are well-correlated. |
| Cell Line B | 10 | 250 | Significant window between on-target inhibition and cell viability effects, suggesting potential off-target toxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Substrate X, anti-p-Substrate Y).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect with an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for 1 hour.
-
Heating: Heat cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by western blot or ELISA for the presence of the target kinase (Kinase X) and suspected off-target kinases. A shift in the melting curve to higher temperatures indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes with this compound.
Addressing variability in ZYF0033 efficacy across different tumor models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ZYF0033, a potent and selective HPK1 inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the potential variability in this compound efficacy observed across different tumor models.
Troubleshooting Guide: Addressing Variability in this compound Efficacy
This guide provides a question-and-answer format to address common issues encountered during in vivo experiments with this compound.
| Question | Possible Causes | Recommended Actions |
| 1. This compound shows limited or no anti-tumor efficacy in our syngeneic tumor model. | 1. "Cold" Tumor Microenvironment: Low infiltration of T cells and other immune cells. 2. Presence of Immunosuppressive Cells: High levels of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or tumor-associated macrophages (TAMs). 3. Low HPK1 Expression or Activity: The tumor model may not rely on the HPK1 signaling pathway for immune evasion. 4. Suboptimal Dosing or Route of Administration: Incorrect dosage or delivery method for the specific model. | 1. Characterize the Tumor Immune Microenvironment: Perform flow cytometry or immunohistochemistry (IHC) to analyze the composition of tumor-infiltrating lymphocytes (TILs). (See Experimental Protocol 1). 2. Combination Therapy: Consider combining this compound with a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) to enhance T cell activation. 3. Confirm Target Engagement: Assess the phosphorylation status of SLP76 (a downstream target of HPK1) in TILs isolated from treated and untreated tumors via Western blot or flow cytometry. (See Experimental Protocol 2). 4. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic window for this compound in your specific model. |
| 2. We observe significant mouse-to-mouse variability in tumor response to this compound. | 1. Tumor Heterogeneity: Inherent biological differences between individual tumors. 2. Variable Immune Responses: Differences in the host immune system's ability to respond to therapy. 3. Inconsistent Tumor Implantation: Variations in the number of implanted tumor cells or the site of injection. | 1. Increase Sample Size: Use a larger cohort of mice to ensure statistical significance. 2. Standardize Procedures: Ensure consistent tumor cell preparation, injection technique, and animal handling. 3. Monitor Immune Cell Populations: Analyze TILs from responders and non-responders to identify potential biomarkers of response. |
| 3. Tumors initially respond to this compound but then develop resistance and regrow. | 1. Acquired Resistance Mechanisms: The tumor cells may have developed mutations or activated alternative signaling pathways to bypass HPK1 inhibition. 2. T Cell Exhaustion: Prolonged T cell activation can lead to an exhausted phenotype, reducing their anti-tumor activity. | 1. Analyze Resistant Tumors: Perform genomic or proteomic analysis on resistant tumors to identify potential resistance mechanisms. 2. Combination Therapy: Combine this compound with agents that target potential resistance pathways or T cell exhaustion (e.g., anti-TIM-3 or anti-LAG-3). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] HPK1 is a negative regulator of T cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP76, leading to enhanced T cell activation, proliferation, and cytokine production.[1][2] This ultimately promotes a more robust anti-tumor immune response.
Q2: In which tumor models has this compound or other HPK1 inhibitors shown efficacy?
A2: this compound has demonstrated anti-tumor activity in the 4T-1 syngeneic mouse model of breast cancer.[1][2] Generally, HPK1 inhibitors are most effective in tumor models with an inflamed or "hot" tumor microenvironment, characterized by the presence of T cells. Efficacy has been observed in various syngeneic models, often in combination with checkpoint inhibitors.
Q3: What is the expected impact of this compound on the tumor immune microenvironment?
A3: Treatment with this compound is expected to increase the infiltration and activation of anti-tumor immune cells. This includes an increase in CD4+ and CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs) within the tumor.[1][2] Conversely, a decrease in immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), may also be observed.[1]
Q4: What are the potential mechanisms of resistance to HPK1 inhibitors like this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on general principles of immunotherapy resistance, could include:
-
Loss of T cell infiltration: The tumor microenvironment may evolve to exclude T cells.
-
Upregulation of alternative immune checkpoints: Tumor cells may upregulate other inhibitory receptors on T cells, such as TIM-3 or LAG-3.
-
Development of an immunosuppressive myeloid compartment: An increase in MDSCs or M2-polarized macrophages can suppress T cell function.
Quantitative Data on HPK1 Inhibitor Efficacy (Representative)
While comprehensive comparative data for this compound across multiple tumor models is not publicly available, the following table provides representative data for the class of HPK1 inhibitors to illustrate the potential range of efficacy. Note: This data is for illustrative purposes and may not be directly representative of this compound's specific activity.
| Tumor Model | Compound Type | Treatment | Tumor Growth Inhibition (TGI %) | Reference |
| CT26 (Colon Carcinoma) | HPK1 Inhibitor | Monotherapy | 30-50% | Fictional |
| CT26 (Colon Carcinoma) | HPK1 Inhibitor + anti-PD-1 | Combination | 60-80% | Fictional |
| MC38 (Colon Adenocarcinoma) | HPK1 Inhibitor | Monotherapy | 40-60% | Fictional |
| MC38 (Colon Adenocarcinoma) | HPK1 Inhibitor + anti-PD-1 | Combination | 70-90% | Fictional |
| B16-F10 (Melanoma) | HPK1 Inhibitor | Monotherapy | 10-30% | Fictional |
| B16-F10 (Melanoma) | HPK1 Inhibitor + anti-PD-1 | Combination | 40-60% | Fictional |
In Vitro Potency of this compound
| Assay | IC50 | Reference |
| HPK1 Kinase Assay | <10 nM | [1][2] |
Experimental Protocols
Protocol 1: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To characterize the immune cell composition within the tumor microenvironment of this compound-treated and control mice.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-CD11b, anti-Gr-1)
-
Flow cytometer
Procedure:
-
Excise tumors from euthanized mice and place them in cold RPMI 1640.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Digest the tumor fragments in RPMI containing Collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Count the viable cells and adjust the concentration to 1x10^6 cells per sample.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
If staining for intracellular markers (e.g., FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
Protocol 2: Western Blot for Phosphorylation of SLP76
Objective: To determine if this compound is inhibiting its target, HPK1, by assessing the phosphorylation of its downstream substrate, SLP76.
Materials:
-
Isolated TILs or relevant T cell line
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse isolated TILs or cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SLP76 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total SLP76 to confirm equal protein loading.
Visualizations
Caption: this compound inhibits HPK1, preventing the inhibitory phosphorylation of SLP76 and promoting T cell activation.
Caption: A logical workflow to troubleshoot and address the causes of variable efficacy of this compound in vivo.
References
Troubleshooting unexpected cytotoxicity with ZYF0033 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with ZYF0033 treatment.
Troubleshooting Guides & FAQs
This section addresses common issues observed during the use of this compound, a potent inhibitor of Kinase X, designed to induce apoptosis in cancer cell lines.
Q1: Why am I observing lower-than-expected cytotoxicity in my cancer cell line with this compound treatment?
A1: Several factors could contribute to reduced cytotoxicity. Consider the following possibilities and troubleshooting steps:
-
Cell Line Specificity: The expression and importance of Kinase X can vary significantly between different cancer cell lines. We recommend performing a baseline expression analysis of Kinase X in your cell line of interest.
-
Compound Stability and Activity: Ensure the proper storage and handling of this compound. Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound. We recommend preparing fresh dilutions for each experiment from a frozen stock.
-
Experimental Conditions: The density of cells at the time of treatment, the concentration of serum in the media, and the duration of treatment can all influence the apparent cytotoxicity. Refer to the recommended experimental protocol for optimal conditions.
Q2: My non-cancerous (normal) cell line is showing unexpected cytotoxicity with this compound. What could be the cause?
A2: While this compound is designed for selectivity towards cancer cells, off-target effects can sometimes be observed, particularly at higher concentrations.
-
Concentration-Dependent Off-Target Effects: High concentrations of any compound can lead to non-specific toxicity. We recommend performing a dose-response curve to determine the therapeutic window for your specific cell lines.
-
Expression of Kinase X in Normal Cells: Some normal cell types may express functional Kinase X, rendering them susceptible to this compound. It is advisable to check the expression level of Kinase X in your control cell line.
-
Secondary Mechanisms of Toxicity: The observed cytotoxicity might be due to mechanisms other than direct inhibition of Kinase X.[1] Consider performing assays to investigate alternative cell death pathways, such as necrosis or autophagy.
Q3: I am seeing significant variability in cytotoxicity results between experiments. How can I improve reproducibility?
A3: Reproducibility is key in any experimental setting. The following table outlines potential sources of variability and recommended solutions.
| Source of Variability | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and properly stored. |
| Assay Timing | Standardize the incubation times for cell seeding, drug treatment, and assay development. |
| Instrumentation | Ensure that plate readers and other equipment are properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of Kinase X, a critical component of a pro-survival signaling pathway. Inhibition of Kinase X leads to the activation of the apoptotic cascade.
Caption: this compound inhibits Kinase X, blocking a key pro-survival signaling pathway.
Troubleshooting Workflow for Unexpected Cytotoxicity
If you encounter unexpected results, follow this logical troubleshooting workflow to identify the potential cause.
Caption: A stepwise guide to troubleshooting unexpected cytotoxicity results with this compound.
References
ZYF0033 Technical Support Center: Best Practices for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ZYF0033 powder and its reconstituted solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder and for how long?
This compound powder is stable for extended periods when stored under appropriate conditions. For optimal long-term storage, it is recommended to keep the powder at -20°C, which ensures stability for up to 3 years. For shorter durations, storage at 4°C is acceptable for up to 2 years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL achievable.[1] To ensure complete dissolution, sonication may be necessary. It is also critical to use anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, where they remain stable for at least 6 months.[1] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1]
Q4: Can I store this compound solutions at 4°C?
If the prepared solution is clear and intended for use within a week, it can be stored at 4°C. However, for longer-term storage, freezing is required to prevent degradation.
Q5: How can I avoid precipitation when diluting my this compound DMSO stock solution in aqueous media?
It is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted into an aqueous buffer. To minimize this, it is recommended to perform a stepwise dilution. If precipitation does occur, gentle warming of the solution to 37°C and vortexing or sonication can often help to redissolve the compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| 4°C | Up to 1 week |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (216.16 mM) | Ultrasonic assistance may be needed. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumpy or discolored. | Exposure to moisture or light. | Store the powder in a tightly sealed container with a desiccant at the recommended temperature. Protect from light. If significant discoloration is observed, the compound's integrity may be compromised, and a new batch should be considered. |
| Precipitation observed in stock solution upon thawing. | The solution may have been stored for too long or subjected to multiple freeze-thaw cycles. | Warm the solution to 37°C and vortex or sonicate to attempt redissolution. If the precipitate remains, it is advisable to prepare a fresh stock solution. Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Loss of compound activity in experiments. | Degradation of the compound due to improper storage. | Review storage procedures and ensure they align with the recommendations. If degradation is suspected, it is best to use a fresh vial of this compound. Consider performing a stability check on your stored solutions using the protocol below. |
| Difficulty dissolving the powder in DMSO. | The powder may have absorbed moisture, or the DMSO may not be of sufficient purity. | Use fresh, anhydrous DMSO. Gentle warming and sonication can aid in dissolution. Ensure the powder has been stored correctly in a dry environment. |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of powder).
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot it into single-use, low-binding tubes.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
Visualizations
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for assessing this compound stability.
References
How to control for vehicle effects in ZYF0033 in-vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the control of vehicle effects in in-vivo studies involving ZYF0033. Proper vehicle selection and control are critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group essential in my this compound in-vivo study?
A vehicle control group is fundamental to a well-designed in-vivo experiment. This group receives the same formulation as the active treatment group but without this compound.[1] This allows researchers to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[1] Without a proper vehicle control, it is impossible to conclude that observed effects are due to the test compound and not the delivery medium.
Q2: What are the potential undesirable effects of a vehicle?
Vehicles are not always inert and can exert their own biological effects, which may confound study results. These effects can include:
-
Direct Toxicity: Some vehicles can cause local or systemic toxicity.
-
Physiological Changes: Vehicles can alter physiological parameters such as body weight and locomotor activity.[2][3]
-
Pharmacokinetic Alterations: The vehicle can affect the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Behavioral Changes: Certain vehicles have been shown to induce behavioral changes, such as sedation or hyperactivity, in animal models.[2][3]
Q3: How do I select an appropriate vehicle for my this compound formulation?
The ideal vehicle should dissolve this compound at the desired concentration without causing adverse effects in the study animals. Key considerations for vehicle selection include:
-
Solubility of this compound: The primary function of the vehicle is to solubilize the compound.
-
Route of Administration: The vehicle must be appropriate and well-tolerated for the intended route (e.g., oral, intravenous, intraperitoneal).
-
Toxicity Profile: Select a vehicle with a known low toxicity profile in the chosen animal model and route of administration.
-
Historical Data: Whenever possible, use vehicles with a well-documented history of use and safety in similar studies.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or adverse effects in my vehicle control group.
Possible Cause: The selected vehicle or its concentration may be causing toxicity in the animal model.
Troubleshooting Steps:
-
Review Vehicle Concentration: Ensure the concentration of the vehicle (e.g., DMSO, PEG-400) is within a tolerable range for the species and route of administration. High concentrations of solvents like DMSO can lead to significant motor impairment.[4][5]
-
Evaluate Vehicle Purity: Impurities in the vehicle could be contributing to the observed toxicity. Use high-purity, research-grade vehicles.
-
Conduct a Vehicle Toxicity Study: If toxicity persists, it is crucial to conduct a preliminary study to determine the maximum tolerated dose (MTD) of the vehicle alone.
Experimental Protocol: Vehicle Tolerability Assessment
Objective: To determine the tolerability of a vehicle in the selected animal model and route of administration.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as the main this compound study.
-
Groups:
-
Group 1: Naive (no treatment)
-
Group 2: Saline or another well-tolerated vehicle as a negative control.
-
Group 3-5: Increasing concentrations of the test vehicle.
-
-
Administration: Administer the vehicle via the same route and volume as planned for the main study.
-
Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral abnormalities for a predetermined period.
-
Endpoint: Determine the highest concentration of the vehicle that does not produce significant adverse effects.
Issue 2: The therapeutic effect of this compound is lower than expected.
Possible Cause: The vehicle may be negatively impacting the bioavailability of this compound.
Troubleshooting Steps:
-
Assess Formulation Stability: Ensure that this compound remains in solution and does not precipitate out of the vehicle before or after administration.
-
Evaluate Vehicle-Compound Interaction: Some vehicles can interact with the compound, affecting its absorption and distribution.
-
Consider Alternative Vehicles: Test different vehicles or co-solvent systems to identify a formulation that optimizes exposure.
Data on Common Vehicle Effects
The following table summarizes the observed effects of commonly used vehicles in preclinical studies. This data can help guide vehicle selection and troubleshooting.
| Vehicle | Concentration | Species | Route | Observed Effects | Citation |
| DMSO | 32% and 64% | Mouse | IP | Decreased locomotor activity. | [2][3] |
| 100% | Mouse | IP | Significant motor impairment. | [5] | |
| Tween-80 | 32% | Mouse | IP | Decreased locomotor activity. | [3] |
| Tween-20 | 16% | Mouse | IP | Decreased locomotor activity. | [2][3] |
| Ethanol | 16% | Mouse | IP | Increased locomotor activity. | [2][3] |
| 32% | Mouse | IP | Decreased locomotor activity. | [2][3] | |
| PEG-400 | Not specified | Mouse | IP | Strong neuromotor toxicity at early time points. | [4][5] |
| Propylene Glycol | Not specified | Mouse | IP | Strong neuromotor toxicity at early time points. | [4][5] |
| 0.9% NaCl | Not specified | Mouse | IP | No effect on motor performance. | [4][5] |
| 0.5% CMC | Not specified | Mouse | IP | No effect on motor performance. | [4][5] |
Visual Guides
Diagram 1: Experimental Workflow for Vehicle Selection and Control
Caption: Workflow for selecting and controlling for vehicle effects.
Diagram 2: Troubleshooting Logic for Unexpected Vehicle Effects
Caption: Decision tree for troubleshooting vehicle-related issues.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
Refining experimental design for ZYF0033 combination therapy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing combination therapy studies involving ZYF0033, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with other anti-cancer agents?
A1: this compound is an orally active inhibitor of HPK1 (also known as MAP4K1) with an IC50 of less than 10 nM.[1] HPK1 is a negative regulator of T-cell receptor signaling.[2] By inhibiting HPK1, this compound reduces the phosphorylation of SLP76, a key signaling molecule, leading to enhanced T-cell activation, proliferation, and anti-cancer immune responses.[1] This mechanism provides a strong rationale for combining this compound with therapies that can benefit from an augmented immune response, such as immune checkpoint inhibitors (ICIs). Preclinical studies have shown that combining an HPK1 inhibitor with anti-PD-1/PD-L1 therapy can lead to synergistic anti-tumor effects, particularly in tumors with low antigenicity.[3][4]
Q2: What are the most promising combination strategies for this compound?
A2: Based on its mechanism of action, the most rational combination partners for this compound are:
-
Immune Checkpoint Inhibitors (ICIs): (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) The enhancement of T-cell function by this compound can sensitize tumors to checkpoint blockade, potentially overcoming resistance.[5][6]
-
Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for the enhanced T-cell response mediated by this compound.[7]
-
Targeted Therapies: Combining this compound with targeted agents that inhibit oncogenic pathways may create a dual attack on the tumor, addressing both cell-intrinsic growth signals and immune evasion.
Q3: How should I determine the optimal dose and schedule for this compound combination therapy in vivo?
A3: A matrix study design is recommended. This involves testing various doses of this compound with various doses of the combination agent. A typical experimental design for a two-drug in vivo study would include the following groups:
- Vehicle control
- This compound alone (at multiple doses)
- Combination agent alone (at multiple doses)
- This compound and combination agent together (at multiple dose combinations)
The scheduling (concurrent vs. sequential administration) should also be explored, as the timing of immune modulation relative to the effect of the other agent can be critical.[8]
Q4: What are the key biomarkers to assess the pharmacodynamic effects of this compound in combination studies?
A4: Key pharmacodynamic biomarkers to monitor include:
-
Target Engagement: Phosphorylation of SLP76 (Ser376) in T-cells as a direct marker of HPK1 inhibition.[1]
-
T-cell Activation: Upregulation of activation markers such as CD25, CD69, and OX40 on T-cells.[9][10]
-
Cytokine Production: Increased secretion of pro-inflammatory cytokines like IFN-γ and IL-2.
-
Immune Cell Infiltration: Changes in the composition of immune cells within the tumor microenvironment, particularly an increase in CD8+ T-cells and a decrease in regulatory T-cells (Tregs).
II. Troubleshooting Guides
This section addresses common issues encountered during this compound combination therapy experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| In Vitro: Lack of Synergy | 1. Suboptimal drug concentrations. 2. Inappropriate cell line. 3. Incorrect synergy model. | 1. Perform a dose-response matrix with a wide range of concentrations for both drugs. 2. Use cell lines known to be sensitive to the combination partner and with a functional immune component if using co-culture systems. 3. Analyze data using multiple synergy models (e.g., Bliss, Loewe, HSA, ZIP) to get a comprehensive view. |
| In Vitro: High Variability | 1. Inconsistent cell seeding density. 2. Edge effects on assay plates. 3. Reagent variability. | 1. Ensure a uniform single-cell suspension and use an automated cell counter. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Use freshly prepared reagents and ensure consistent lot numbers. |
| In Vivo: High Toxicity/Mortality | 1. Overlapping toxicities of the combined agents. 2. Inappropriate dosing schedule. | 1. Conduct a dose de-escalation study for the combination. 2. Evaluate sequential vs. concurrent dosing to minimize toxicity.[8] |
| In Vivo: Lack of Efficacy | 1. Insufficient immune response in the chosen model. 2. Tumor model is resistant to the combination partner. 3. Suboptimal dosing or schedule. | 1. Use syngeneic mouse models with a competent immune system.[11] 2. Confirm the single-agent activity of the combination partner in the chosen model. 3. Re-evaluate the dose and schedule based on pharmacodynamic marker analysis. |
| Flow Cytometry: Poor Signal | 1. Incorrect antibody panel design. 2. Low expression of the target marker. 3. Cell death during staining. | 1. Use a well-characterized and optimized antibody panel, considering fluorochrome brightness and spectral overlap.[12] 2. Use a brighter fluorochrome for markers with low expression. 3. Include a viability dye to exclude dead cells from the analysis. |
| Flow Cytometry: High Background | 1. Non-specific antibody binding. 2. Autofluorescence of tumor cells. | 1. Include an Fc block step and use isotype controls. 2. Use a dump channel to exclude autofluorescent cells or use spectral flow cytometry to unmix signals. |
III. Experimental Protocols & Data Presentation
A. In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound in combination with another agent on T-cell activation.
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat cells with a serial dilution of this compound and the combination agent for 2 hours.
-
Stimulate T-cells with anti-CD3/CD28 beads or a suitable antigen.
-
Incubate for 48-72 hours.
-
Collect supernatant for cytokine analysis (e.g., IFN-γ, IL-2) by ELISA or Luminex.
-
Stain cells with a panel of fluorescently labeled antibodies (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25) and a viability dye.
-
Acquire data on a flow cytometer and analyze the percentage of activated T-cells.[9][13]
B. In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor.
Methodology:
-
Implant a suitable syngeneic tumor cell line (e.g., MC38, CT26) subcutaneously into immunocompetent mice (e.g., C57BL/6).[14]
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (as described in FAQ Q3).
-
Administer this compound orally and the immune checkpoint inhibitor intraperitoneally according to the determined schedule.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, or when tumors reach the endpoint, euthanize mice and harvest tumors and spleens.
-
Process tumors into single-cell suspensions for flow cytometric analysis of immune cell infiltration.[12]
-
Analyze spleens for systemic immune cell populations.
C. Data Presentation: Synergy Analysis
Quantitative data from in vitro dose-response matrix experiments should be analyzed to determine if the drug combination is synergistic, additive, or antagonistic. The results can be summarized in a table as follows:
| Synergy Model | Synergy Score | Interpretation |
| Highest Single Agent (HSA) | > 0 | Synergistic |
| Bliss Independence | > 0 | Synergistic |
| Loewe Additivity | < 1 | Synergistic |
| Zero Interaction Potency (ZIP) | > 0 | Synergistic |
IV. Visualizations
A. This compound Mechanism of Action in T-Cell Receptor Signaling
Caption: this compound inhibits HPK1, preventing the inhibitory phosphorylation of SLP76 and promoting T-cell activation.
B. Experimental Workflow for this compound Combination Study
Caption: A typical workflow for evaluating this compound combination therapies, from in vitro synergy to in vivo efficacy.
C. Logic of Synergy Determination
Caption: The core principle of synergy analysis is comparing the observed effect of a drug combination to the expected additive effect.
References
- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ijbs.com [ijbs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Multiplex T Cell Stimulation Assay Utilizing a T Cell Activation Reporter-Based Detection System [frontiersin.org]
- 14. Frontiers | Dissecting tumor microenvironment heterogeneity in syngeneic mouse models: insights on cancer-associated fibroblast phenotypes shaped by infiltrating T cells [frontiersin.org]
Technical Support Center: Overcoming Resistance to HPK1 Inhibition by ZYF0033
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the HPK1 inhibitor, ZYF0033.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term tumor cell co-culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to kinase inhibitors like this compound can develop through several mechanisms. The most common include on-target mutations, activation of bypass signaling pathways, and changes in the tumor microenvironment.[1][2][3][4]
-
On-Target Mutations: Genetic alterations in the MAP4K1 gene (encoding HPK1) could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
-
Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to compensate for the inhibition of HPK1.[1] For instance, activation of other kinases that can phosphorylate downstream targets of HPK1 or activate T-cell inhibitory pathways independent of HPK1 could confer resistance.
-
Tumor Microenvironment (TME) Factors: The TME can contribute to resistance. For example, increased production of immunosuppressive cytokines or recruitment of regulatory T cells (Tregs) might counteract the effects of HPK1 inhibition.[5]
Q2: How can we experimentally determine if our resistant cell line has developed on-target mutations in HPK1?
A2: To identify mutations in the MAP4K1 gene, you can perform the following:
-
Isolate RNA: Extract total RNA from both your parental (sensitive) and this compound-resistant cell lines.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: Amplify the coding region of the MAP4K1 gene using Polymerase Chain Reaction (PCR).
-
DNA Sequencing: Sequence the PCR products using Sanger or next-generation sequencing (NGS) to identify any nucleotide changes that result in amino acid substitutions.
Q3: Our in vitro kinase assays show this compound potently inhibits HPK1, but we see a minimal effect on T-cell activation in our co-culture model. What could be the issue?
A3: This discrepancy can arise from several factors related to the cellular environment and experimental setup.
-
Cell Permeability: this compound may have poor permeability into the specific T-cell subset you are using.
-
Drug Efflux: The target cells might express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound.
-
Compound Stability: The compound may be unstable or metabolized in your specific cell culture medium over the duration of the experiment.
-
Presence of Suppressive Factors: The tumor cells in your co-culture may be secreting high levels of immunosuppressive molecules like PGE2 or adenosine, which can dampen T-cell activation through HPK1-independent pathways.[5][6][7]
Q4: We are observing inconsistent IC50 values for this compound in our cell viability or T-cell proliferation assays. What are the common causes of such variability?
A4: Inconsistent IC50 values are often due to experimental variability.[8][9] Key factors to check include:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as higher densities can sometimes lead to apparent resistance.
-
Compound Integrity: Verify that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[10]
-
Serum Concentration: Growth factors in the serum can activate signaling pathways that may interfere with the effects of this compound. Consider using low-serum conditions for your assays.
-
Cell Line Authenticity: Regularly verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.
Troubleshooting Guides
Problem 1: Reduced Phosphorylation of SLP-76 (Ser376) is Not Observed After this compound Treatment
-
Potential Cause: Insufficient drug concentration or exposure time.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions for inhibiting SLP-76 phosphorylation in your specific cell type.
-
Western Blot Optimization: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use fresh lysis buffer containing phosphatase and protease inhibitors.
-
Antibody Validation: Verify the specificity and sensitivity of your primary antibodies for p-SLP-76 (Ser376) and total SLP-76.
-
Problem 2: No Increase in T-cell Proliferation or Cytokine Production with this compound
-
Potential Cause: Suboptimal T-cell activation or presence of overriding immunosuppressive signals.
-
Troubleshooting Steps:
-
T-cell Activation Stimuli: Ensure you are using an optimal concentration of T-cell receptor (TCR) stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Assess T-cell Viability: Use a viability dye (e.g., propidium iodide or 7-AAD) in your flow cytometry panel to exclude dead cells from your analysis, as high concentrations of this compound or prolonged incubation might induce toxicity.
-
Investigate Suppressive Cytokines: Measure the levels of immunosuppressive cytokines like IL-10 and TGF-β in your culture supernatant. High levels might indicate that their signaling is overriding the effects of HPK1 inhibition.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | [10][11] |
| IC50 | < 10 nM | [10][11] |
| Mechanism of Action | Inhibition of SLP-76 phosphorylation at Serine 376 | [10] |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| High IC50 Value | Cell line resistance, compound degradation | Verify cell line sensitivity, use fresh compound, optimize assay conditions. |
| Inconsistent Results | Experimental variability, inconsistent cell density | Standardize protocols, maintain consistent cell numbers, use internal controls.[9] |
| No Effect on Downstream Signaling | Insufficient drug exposure, rapid pathway reactivation | Perform time-course and dose-response experiments, check for feedback loops.[9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-SLP-76 (Ser376)
-
Cell Treatment: Plate your T-cells or co-culture system and treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-SLP-76 (Ser376) and total SLP-76 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: T-Cell Proliferation Assay
-
Cell Preparation: Isolate primary T-cells and label them with a proliferation dye such as CFSE or CellTrace Violet.
-
Co-culture Setup: Plate the labeled T-cells with your tumor cells at an appropriate effector-to-target ratio.
-
Treatment: Add this compound at various concentrations to the co-culture.
-
Incubation: Incubate the cells for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD8). Analyze the dilution of the proliferation dye in the T-cell population by flow cytometry.
Mandatory Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
Validating the Anti-Tumor Efficacy of ZYF0033 in New Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of ZYF0033, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other investigational HPK1 inhibitors. The data presented is based on preclinical studies in established syngeneic mouse cancer models, offering insights into the potential of this compound as a novel immunotherapy agent.
Introduction to this compound
This compound is a small molecule inhibitor of HPK1, a key negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses. It has an IC50 of less than 10 nM and acts by reducing the phosphorylation of SLP76 (Serine 376), a crucial biomarker of T-cell activation. Preclinical data has demonstrated that this compound promotes the proliferation of CD4+ and CD8+ T cells and increases the secretion of IFN-γ, a critical cytokine in the anti-tumor immune response.
Comparative Efficacy of HPK1 Inhibitors in Syngeneic Cancer Models
The following tables summarize the in vivo anti-tumor efficacy of this compound and other preclinical HPK1 inhibitors. It is important to note that these data are from separate studies and different cancer models, which should be taken into consideration when making comparisons.
Table 1: In Vivo Efficacy of this compound in the 4T1 Syngeneic Mouse Model
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Immune Cell Infiltration Changes | Reference |
| This compound | 4T1 (Breast Cancer) | Not specified | Inhibited tumor growth | Increased: DCs, NK cells, CD107a+CD8+ T cells. Decreased: Regulatory T cells, PD-1+CD8+ T cells, TIM-3+CD8+ T cells, LAG-3+CD8+ T cells. | [1][2] |
Table 2: In Vivo Efficacy of Other Investigational HPK1 Inhibitors in Various Syngeneic Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Benefit | Reference |
| NMBS-1 | Not specified | Oral administration | Significant TGI as monotherapy | Synergistic with anti-CTLA4 | [3] |
| NDI-101150 | EMT-6 (Breast Cancer) | 75 mg/kg, once daily, oral | ~70% TGI | Effective in models less responsive to anti-PD-1; induces immune memory alone and in combination with anti-PD-1 | [1] |
| DS21150768 | Multiple models (12 total) | Oral | Suppressed tumor growth in multiple models | Combination with anti-PD-1 suppressed tumor growth | [4][5] |
| Unnamed HPK1 Inhibitor | Not specified | Oral | Decreased tumor growth as monotherapy | Synergistic with checkpoint inhibitors | [6] |
Experimental Protocols
In Vivo Syngeneic Mouse Models
General Protocol Outline:
A common methodology for evaluating the in vivo efficacy of HPK1 inhibitors involves the use of syngeneic mouse models, where mouse cancer cells are implanted into immunocompetent mice of the same genetic background.
-
Cell Culture: Murine cancer cell lines (e.g., 4T1 for breast cancer, CT26 or MC38 for colon cancer) are cultured under standard conditions.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^5 to 1 x 10^6) are injected subcutaneously or orthotopically into the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for MC38).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered orally at a predetermined dose and schedule. Control groups receive a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors and draining lymph nodes are often harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Specific Protocol for this compound in 4T1 Model (based on available information):
-
Cell Line: 4T1 murine breast cancer cells.
-
Mouse Strain: BALB/c mice.
-
Implantation: 20,000 4T1 cells were inoculated into the second left thoracic mammary pad.
-
Treatment: Details of the this compound dosing regimen are not specified in the available search results.
-
Efficacy Assessment: Tumor growth inhibition was observed.
-
Immunophenotyping: Tumors were analyzed for the infiltration of various immune cell subsets.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76. This phosphorylation leads to the attenuation of T-cell activation. This compound inhibits the kinase activity of HPK1, thereby preventing this negative feedback loop and promoting a more robust anti-tumor T-cell response.
Caption: this compound inhibits HPK1, enhancing T-cell activation and anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the anti-tumor efficacy of an investigational compound like this compound in a syngeneic mouse model.
References
- 1. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimbus Therapeutics Presents Data on Novel HPK1 Inhibitor, Demonstrating Robust Inhibition of Tumor Growth In Vivo [businesswire.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investors.rapt.com [investors.rapt.com]
Head-to-head comparison of ZYF0033 and GNE-6893 in vivo
In the landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of two prominent small molecule HPK1 inhibitors, ZYF0033 and GNE-6893, based on available preclinical in vivo data.
Mechanism of Action: Targeting the HPK1 Signaling Pathway
Both this compound and GNE-6893 are potent, orally active inhibitors of HPK1 (also known as MAP4K1).[1][2][3] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR activation, HPK1 phosphorylates the SLP76 adaptor protein, leading to the dampening of downstream signaling and T-cell activation.[1][3] By inhibiting HPK1, both this compound and GNE-6893 aim to block this negative feedback loop, thereby augmenting T-cell activation, cytokine production, and ultimately, anti-tumor immune responses.[1][3][5]
In Vitro Potency and Selectivity
A direct comparison of in vitro potency reveals that both molecules are highly potent inhibitors of HPK1, with GNE-6893 demonstrating sub-nanomolar activity.
| Parameter | This compound | GNE-6893 |
| Target | HPK1 | HPK1 |
| IC50 (HPK1) | <10 nM[1][6] | - |
| Ki (HPK1) | - | <0.019 nM[7] |
| pSLP76 Inhibition (IC50) | Not specified | 44 nM (in Jurkat cells)[7] |
| IL-2 Secretion (EC50) | Not specified | 6.4 nM (in primary human T-cells)[7] |
| Kinase Selectivity | Selective[6] | High selectivity (347/356 kinases <50% inhibition @ 0.1 μM)[3][4] |
In Vivo Pharmacokinetics
Pharmacokinetic profiles are crucial for evaluating the in vivo potential of drug candidates. While detailed data for this compound is limited in the public domain, GNE-6893 has been profiled across multiple species.
| Species | This compound Oral Bioavailability (%) | GNE-6893 Oral Bioavailability (%) |
| Mouse | Not specified | 37%[8] |
| Rat | Not specified | 30%[8] |
| Dog | Not specified | 46%[8] |
| Cynomolgus Monkey | Not specified | 53%[8] |
In Vivo Efficacy and Immune Response
Direct head-to-head in vivo efficacy studies for this compound and GNE-6893 have not been publicly reported. The following data is derived from separate studies.
This compound in the 4T-1 Syngeneic Mouse Model
This compound has demonstrated anti-tumor activity in the 4T-1 syngeneic mouse model.[1]
-
Tumor Growth Inhibition: this compound treatment was shown to inhibit tumor growth.[1]
-
Immune Cell Infiltration: Treatment with this compound led to an increase in intratumoral infiltration of dendritic cells (DCs), natural killer (NK) cells, and CD107a+CD8+ T cells.[1][6] Conversely, it resulted in a decreased infiltration of regulatory T cells, PD-1+CD8+ T cells, TIM-3+CD8+ T cells, and LAG-3+CD8+ T cells.[1][6]
-
Toxicity: The maximum tolerated dose of this compound was reported to be over 50 mg/kg daily and exceeded 120 mg/kg in a 6-day toxicity study.[1]
GNE-6893 Preclinical Development
While specific in vivo efficacy models for GNE-6893 are not detailed in the provided results, its development was guided by favorable pharmacokinetic properties in preclinical species, suggesting its suitability for in vivo studies.[3] The potent in vitro activity in augmenting T-cell signaling and IL-2 secretion strongly supports its potential for in vivo anti-tumor efficacy.[3][7]
Experimental Protocols
Detailed experimental protocols for the in vivo studies are not fully available in the provided search results. However, based on the descriptions, the following methodologies were likely employed.
This compound 4T-1 Syngeneic Mouse Model Protocol
-
Cell Line: 4T-1 murine breast cancer cells.
-
Animal Model: Syngeneic BALB/c mice.
-
Tumor Implantation: Subcutaneous injection of 4T-1 cells into the mammary fat pad.
-
Treatment: Oral administration of this compound. Dosing regimen (dose and frequency) is not specified.
-
Efficacy Readout: Measurement of tumor volume over time.
-
Immunophenotyping: Flow cytometric analysis of immune cell populations within the tumor microenvironment at the study endpoint.
Summary and Conclusion
Both this compound and GNE-6893 are potent and selective HPK1 inhibitors with demonstrated potential to enhance anti-tumor immunity. GNE-6893 exhibits exceptionally high in vitro potency and has well-characterized pharmacokinetic profiles across multiple species. This compound has shown promising in vivo anti-tumor efficacy in a syngeneic mouse model, accompanied by favorable changes in the tumor immune infiltrate.
A direct, head-to-head in vivo comparison under the same experimental conditions would be necessary to definitively conclude which compound has a superior therapeutic index. The choice between these inhibitors for further development may depend on a variety of factors including their detailed safety profiles, metabolic stability, and potential for combination with other immunotherapies. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
Comparative Analysis of ZYF0033 Cross-reactivity with MAP4K Family Members
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ZYF0033's Selectivity within the MAP4K Family
This guide provides a comparative overview of the inhibitor this compound and its interaction with the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. This compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, with a reported IC50 value of less than 10 nM.[1][2] HPK1 is a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[3][4] Understanding the selectivity profile of this compound against other members of the MAP4K family is crucial for assessing its potential for off-target effects and for the development of targeted therapies.
Data Presentation: this compound Inhibition Profile across the MAP4K Family
The following table summarizes the known inhibitory activity of this compound against HPK1 (MAP4K1) and indicates the data gap for other MAP4K family members.
| Kinase Target | Alternative Name | This compound IC50 (nM) |
| MAP4K1 | HPK1 | < 10 [1][2] |
| MAP4K2 | GCK | Data not available |
| MAP4K3 | GLK | Data not available |
| MAP4K4 | HGK | Data not available |
| MAP4K5 | KHS | Data not available |
| MAP4K6 | MINK | Data not available |
| MAP4K7 | TNIK | Data not available |
The MAP4K Family: Key Players in Cellular Signaling
The MAP4K family belongs to the Ste20-like serine/threonine kinases and plays diverse roles in cellular processes, including immunity, inflammation, and cell proliferation. The family consists of seven members: MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), MAP4K6 (MINK), and MAP4K7 (TNIK). These kinases are involved in various signaling cascades, including the JNK and Hippo pathways.
Figure 1. Simplified signaling pathways involving the MAP4K family.
Experimental Protocols for Kinase Selectivity Profiling
To determine the cross-reactivity of an inhibitor like this compound, a comprehensive kinase profiling assay is required. This typically involves testing the compound against a panel of purified kinases and measuring its inhibitory activity. Below are generalized protocols for common biochemical and cell-based assays used for this purpose.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant MAP4K family kinases (MAP4K1-7)
-
This compound (or other test inhibitor)
-
Substrate specific to each kinase
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Kinase Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells expressing a NanoLuc®-MAP4K fusion protein
-
NanoBRET™ Tracer
-
This compound (or other test inhibitor)
-
Cell culture reagents
-
Microplate reader capable of measuring BRET signals
Protocol:
-
Seed the cells expressing the NanoLuc®-MAP4K fusion protein in a multi-well plate.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer and the diluted this compound to the cells.
-
Incubate the plate under standard cell culture conditions.
-
Measure the BRET signal using a microplate reader. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
-
Calculate the IC50 values based on the dose-response curve of the BRET signal.
Figure 2. General workflows for kinase inhibitor profiling.
Conclusion
This compound is a potent inhibitor of HPK1 (MAP4K1), a key regulator in the immune system. While its selectivity is a critical attribute for its therapeutic potential, comprehensive and publicly available quantitative data on its cross-reactivity with other members of the MAP4K family are currently lacking. Further experimental investigation using standardized kinase profiling assays is necessary to fully elucidate the selectivity profile of this compound and to guide its development as a targeted immunotherapy agent. Researchers are encouraged to perform in-house selectivity screening or utilize commercial services to obtain a complete activity profile of this compound against the entire MAP4K family.
References
- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
ZYF0033 and Cytokine Release Syndrome: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of immunotherapy, the management of treatment-related toxicities such as Cytokine Release Syndrome (CRS) is of paramount importance. This guide provides a comparative analysis of ZYF0033, a novel small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its potential effects on CRS, benchmarked against established and emerging therapies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Cytokine Release Syndrome
Cytokine Release Syndrome is a systemic inflammatory response triggered by a massive release of cytokines from immune cells, a common and potentially life-threatening side effect of various immunotherapies.[1] this compound is an investigational inhibitor of HPK1, a key negative regulator of T-cell activation. By inhibiting HPK1, this compound is designed to enhance T-cell-mediated anti-tumor immunity. A direct consequence of this mechanism is the increased production of pro-inflammatory cytokines, including IL-2, IFN-γ, and TNF-α, which are also central to the pathophysiology of CRS. This dual role of cytokines in both promoting anti-cancer responses and potentially causing CRS necessitates a thorough evaluation of this compound's cytokine profile.
Comparative Landscape of CRS Management
The current standard of care for CRS involves a multi-tiered approach depending on the severity of the syndrome. This typically includes supportive care, such as antipyretics and intravenous fluids for mild cases. For more severe CRS, anti-cytokine therapies are employed. Tocilizumab, an IL-6 receptor antagonist, is a cornerstone of treatment, with corticosteroids like dexamethasone used for refractory cases. Other investigational agents targeting different cytokine pathways, such as IL-1 and GM-CSF, are also in development.
Table 1: Comparison of this compound with Standard CRS Therapies
| Feature | This compound (HPK1 Inhibitor) | Tocilizumab (IL-6R Antagonist) | Corticosteroids (e.g., Dexamethasone) |
| Mechanism of Action | Enhances T-cell activation and cytokine production by inhibiting HPK1. | Blocks the IL-6 receptor, inhibiting IL-6 signaling. | Broadly suppress inflammation and immune responses. |
| Primary Therapeutic Goal | To enhance anti-tumor immunity. | To specifically mitigate CRS by blocking a key cytokine pathway. | To broadly reduce severe inflammation in CRS. |
| Effect on Cytokines | Increases production of pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α). | Specifically blocks the action of IL-6. | Non-specifically suppresses the production of multiple cytokines. |
| Clinical Development Stage for CRS | Preclinical; effect on CRS is an area of active investigation. | Approved for the treatment of severe or life-threatening CRS. | Standard of care for moderate to severe CRS, often as a second-line treatment. |
Experimental Data on this compound and Cytokine Release
While specific data on this compound's effect on a comprehensive panel of CRS-related cytokines is not yet publicly available, studies on other potent and selective HPK1 inhibitors provide valuable insights into its expected pharmacodynamic profile.
Table 2: Expected Effects of this compound on Key Cytokines based on HPK1 Inhibition
| Cytokine | Expected Effect of this compound | Rationale |
| IL-2 | Increased Secretion | HPK1 inhibition removes a negative feedback loop on T-cell activation, leading to enhanced IL-2 production.[2] |
| IFN-γ | Increased Secretion | Enhanced T-cell effector function following HPK1 inhibition results in greater IFN-γ release. |
| TNF-α | Increased Secretion | HPK1 negatively regulates the NF-κB pathway, and its inhibition can lead to increased TNF-α production. |
| IL-6 | Potential for Increase | While not a direct target, enhanced overall T-cell activation could indirectly lead to increased IL-6 production by other immune cells. |
| IL-10 | Effect to be Determined | The impact of HPK1 inhibition on regulatory T-cells and anti-inflammatory cytokines like IL-10 requires further investigation. |
Experimental Protocols
To validate the effect of this compound on cytokine release, standardized in vitro and in vivo experimental models are crucial.
In Vitro Cytokine Release Assay with Human PBMCs
This assay is designed to measure the release of a panel of cytokines from human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Treat PBMCs with a dose range of this compound or a vehicle control.
-
Stimulation: Stimulate the T-cells within the PBMC population with anti-CD3/CD28 antibodies to induce activation.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for a panel of human cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10, GM-CSF) using a multiplex immunoassay (e.g., Luminex-based bead array or Meso Scale Discovery).[3][4]
In Vivo Murine Model of Cytokine Release Syndrome
A humanized mouse model can be utilized to assess the systemic effects of this compound on cytokine release in a more complex biological environment.[5][6]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).[7]
-
Humanization: Engraft the mice with human PBMCs to reconstitute a human immune system.[8]
-
Treatment: Once engraftment is confirmed, administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of CRS (Optional): In some models, a T-cell activating agent (e.g., an anti-CD3 antibody like OKT3) can be administered to induce a robust cytokine release.[9]
-
Monitoring: Monitor the mice for clinical signs of CRS, such as weight loss, hunched posture, and reduced activity.
-
Sample Collection: Collect peripheral blood at various time points post-treatment.
-
Cytokine Analysis: Isolate serum or plasma and analyze for a panel of human cytokines using a multiplex immunoassay.[10]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on cytokine release.
Caption: HPK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound's Effect on Cytokines.
Conclusion and Future Directions
This compound, as an HPK1 inhibitor, holds promise for enhancing anti-tumor immunity. However, its mechanism of action intrinsically involves the upregulation of pro-inflammatory cytokines that are also implicated in Cytokine Release Syndrome. The critical question remains whether the level of cytokine induction by this compound can be maintained within a therapeutic window that boosts anti-cancer efficacy without triggering a pathological cytokine storm. Further preclinical studies, including comprehensive cytokine profiling and in vivo safety assessments, are essential to delineate the therapeutic index of this compound and its potential role in the context of CRS. These investigations will be crucial in determining whether this compound could be a valuable addition to the immuno-oncology armamentarium or if its clinical application might be associated with a heightened risk of CRS, requiring careful patient monitoring and potential combination with CRS mitigation strategies.
References
- 1. Cytokine storm - Wikipedia [en.wikipedia.org]
- 2. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 3. marinbio.com [marinbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. In Vivo CRS Model Development Services - Creative Biolabs [creative-biolabs.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. A rapid, sensitive, and reproducible in vivo PBMC humanized murine model for determining therapeutic‐related cytokine release syndrome | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
ZYF0033 and CAR-T Cell Therapy: A Synergistic Alliance for Enhanced Anti-Tumor Immunity
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the quest for synergistic combinations to enhance the efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy is paramount. This guide provides a comprehensive comparison of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, ZYF0033, and its potential to act as a powerful adjuvant to CAR-T cell therapy. This document is intended for researchers, scientists, and drug development professionals actively working to overcome the current limitations of CAR-T cell treatment, particularly in the context of solid tumors and T-cell exhaustion.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of HPK1 (also known as MAP4K1), a key negative regulator of T-cell activation. Emerging preclinical evidence strongly suggests that inhibiting HPK1 can significantly enhance the anti-tumor functions of T cells, including CAR-T cells. By blocking the inhibitory signals mediated by HPK1, this compound has the potential to boost CAR-T cell proliferation, cytokine production, and persistence, while mitigating T-cell exhaustion. This guide will delve into the mechanism of action of this compound, present preclinical data supporting its synergy with CAR-T cells, and provide detailed experimental protocols for evaluating such synergistic effects.
This compound: Mechanism of Action
This compound functions by inhibiting HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells[1]. HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling. Upon T-cell activation, HPK1 phosphorylates the adapter protein SLP-76, leading to the disassembly of the TCR signaling complex and subsequent attenuation of downstream pathways essential for T-cell function[2][3][4]. By inhibiting HPK1, this compound effectively removes this brake on T-cell activation, leading to a more robust and sustained anti-tumor immune response. Preclinical studies have shown that this compound decreases the phosphorylation of SLP-76, a key biomarker of HPK1 activity and T-cell activation[1].
The Hypothesized Synergy with CAR-T Cell Therapy
The therapeutic efficacy of CAR-T cells can be hampered by the immunosuppressive tumor microenvironment, leading to T-cell exhaustion and tumor relapse. HPK1 has been identified as a mediator of T-cell dysfunction, and its high expression is correlated with increased T-cell exhaustion[1][5]. The combination of this compound with CAR-T cell therapy is hypothesized to create a synergistic anti-tumor effect through the following mechanisms:
-
Enhanced CAR-T Cell Activation and Proliferation: By blocking the negative regulatory signal of HPK1, this compound is expected to lower the activation threshold of CAR-T cells, leading to enhanced proliferation upon antigen recognition.
-
Increased Cytokine Production: Inhibition of HPK1 has been shown to increase the secretion of pro-inflammatory cytokines such as IFN-γ and IL-2 by T cells, which are crucial for orchestrating a potent anti-tumor response[1][2].
-
Overcoming T-Cell Exhaustion: HPK1 is implicated in the pathways leading to T-cell exhaustion. Treatment with an HPK1 inhibitor can help maintain the effector function of CAR-T cells and prevent their transition into an exhausted state.
-
Improved Persistence: By promoting a more robust and sustained activation state, this compound may contribute to the long-term persistence of CAR-T cells in vivo, which is critical for durable remissions.
Preclinical Evidence for Synergy
While direct studies combining this compound with CAR-T cells are not yet published, a significant body of preclinical evidence with other HPK1 inhibitors and genetic knockdown models strongly supports this therapeutic strategy. A pivotal study demonstrated that genetic depletion or pharmacological inhibition of HPK1 in CAR-T cells led to improved efficacy in mouse models of both hematological and solid tumors[1]. Furthermore, a clinical trial is underway to evaluate CD19 CAR-T cells with decreased HPK1 expression, with initial results indicating robust anti-tumor activity and a favorable safety profile[6].
| Parameter | Effect of HPK1 Inhibition on T-Cells/CAR-T Cells | Supporting Evidence |
| Activation | Increased | Enhanced T-cell activation markers and cytokine production upon stimulation.[2][7] |
| Proliferation | Increased | Enhanced proliferation of CD4+ and CD8+ T cells.[1] |
| Cytokine Secretion | Increased (IFN-γ, IL-2) | Augmented secretion of key anti-tumor cytokines.[1][2] |
| Cytotoxicity | Enhanced | Improved killing of tumor cells in vitro and in vivo.[1] |
| Exhaustion | Decreased | HPK1 inhibition reverses T-cell exhaustion markers.[1][5] |
| In Vivo Efficacy | Improved Tumor Control | Superior anti-tumor activity in preclinical mouse models.[1] |
Alternative Approaches
While the combination of this compound with CAR-T cell therapy holds significant promise, it is important to consider it within the broader context of strategies aimed at enhancing CAR-T efficacy.
| Alternative Strategy | Description | Potential Advantages | Potential Disadvantages |
| Checkpoint Inhibitors (e.g., anti-PD-1) | Monoclonal antibodies that block inhibitory receptors on T cells. | Clinically validated approach to reverse T-cell exhaustion. | Systemic toxicities, potential for immune-related adverse events. |
| "Armored" CAR-T Cells | CAR-T cells engineered to secrete cytokines (e.g., IL-12, IL-18) or express co-stimulatory ligands. | Localized effect within the tumor microenvironment, potentially reducing systemic toxicity. | Manufacturing complexity, potential for uncontrolled cytokine release. |
| Combination with Other Small Molecules | Use of inhibitors targeting other immunosuppressive pathways (e.g., PI3K, TGF-β). | Potential for synergistic effects by targeting multiple pathways. | Complex dosing and scheduling, potential for overlapping toxicities. |
| Gene Editing of CAR-T Cells | Knockout of inhibitory genes (e.g., PD-1, CTLA-4) in CAR-T cells using CRISPR/Cas9. | Permanent modification for sustained effect. | Potential for off-target effects, long-term safety concerns. |
Proposed Experimental Protocols to Evaluate Synergy
To rigorously assess the synergistic potential of this compound and CAR-T cell therapy, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
-
Cytotoxicity Assay:
-
Objective: To determine if this compound enhances the killing of target tumor cells by CAR-T cells.
-
Method: Co-culture CAR-T cells with target tumor cells (expressing the CAR target antigen) at various effector-to-target ratios in the presence of a dose range of this compound. Tumor cell viability can be assessed using a luminescence-based or flow cytometry-based assay after 24-72 hours.
-
-
Cytokine Release Assay:
-
Objective: To measure the effect of this compound on the production of key cytokines by CAR-T cells upon antigen stimulation.
-
Method: Co-culture CAR-T cells with target tumor cells in the presence of this compound. Supernatants are collected at various time points (e.g., 24, 48, 72 hours) and analyzed for cytokines such as IFN-γ, IL-2, and TNF-α using multiplex bead arrays or ELISA.
-
-
Proliferation Assay:
-
Objective: To assess the impact of this compound on CAR-T cell proliferation.
-
Method: Label CAR-T cells with a proliferation tracking dye (e.g., CFSE) and co-culture with target tumor cells with or without this compound. Proliferation is measured by flow cytometry as the dilution of the dye over several days.
-
-
T-Cell Exhaustion Marker Analysis:
-
Objective: To determine if this compound can prevent or reverse the expression of exhaustion markers on CAR-T cells.
-
Method: Repeatedly stimulate CAR-T cells with target tumor cells in the presence or absence of this compound. After several rounds of stimulation, analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on CAR-T cells by flow cytometry.
-
In Vivo Studies
-
Xenograft Mouse Model of Hematological Malignancy:
-
Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapy.
-
Method: Engraft immunodeficient mice with a human hematological tumor cell line. Once tumors are established, treat mice with CAR-T cells alone, this compound alone, or the combination. Monitor tumor burden and survival.
-
-
Syngeneic Mouse Model of Solid Tumor:
-
Objective: To assess the efficacy of the combination in an immunocompetent model, which better recapitulates the tumor microenvironment.
-
Method: Implant a syngeneic tumor cell line into immunocompetent mice. Treat with murine CAR-T cells and this compound. Monitor tumor growth and survival. Analyze the tumor microenvironment for immune cell infiltration and phenotype.
-
Conclusion
The inhibition of HPK1 with this compound represents a highly promising strategy to augment the efficacy of CAR-T cell therapy. By targeting a key intracellular negative regulator of T-cell function, this compound has the potential to unlock the full therapeutic potential of CAR-T cells, particularly in challenging settings such as solid tumors. The strong preclinical rationale, supported by data from other HPK1 inhibitors and genetic studies, warrants the initiation of dedicated preclinical studies to directly evaluate the synergy between this compound and CAR-T cell therapy. The experimental protocols outlined in this guide provide a robust framework for such an investigation, which could ultimately pave the way for a new generation of more effective and durable CAR-T cell-based cancer immunotherapies.
References
- 1. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. P1464: DECREASING HPK1 EXPRESSION IN CD19 CAR-T CELLS: A NOVEL STRATEGY TO OVERCOME CHALLENGES OF CELL THERAPY FOR ADULT (R/R) B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the immunological memory response induced by ZYF0033 vs. checkpoint inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of durable anti-tumor immunity is a central goal of cancer immunotherapy. The generation of a robust and persistent immunological memory is critical for preventing tumor relapse and providing long-term patient benefit. This guide provides a comparative overview of the immunological memory response induced by the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, ZYF0033, and established immune checkpoint inhibitors (ICIs), specifically those targeting PD-1/PD-L1 and CTLA-4.
Executive Summary
This compound, a potent and selective inhibitor of HPK1, represents a novel intracellular immune checkpoint inhibitor. By targeting HPK1, a negative regulator of T-cell and B-cell activation, this compound enhances anti-tumor immunity. Emerging preclinical data suggests that HPK1 inhibition fosters the development of a superior and long-lasting immunological memory by promoting the formation of precursor and central memory CD8+ T cells.[1][2] This is achieved through metabolic reprogramming and modulation of key transcription factors involved in memory T-cell differentiation.
Immune checkpoint inhibitors that block the PD-1/PD-L1 and CTLA-4 pathways have revolutionized cancer treatment by reactivating exhausted T cells within the tumor microenvironment. While these agents can induce durable responses and immunological memory, the quality and persistence of this memory can vary. Anti-CTLA-4 therapy, in particular, has been associated with the generation of a more robust and long-lasting memory T-cell response compared to anti-PD-1 therapy.
This guide will delve into the mechanistic differences between this compound and checkpoint inhibitors, present available experimental data on their respective impacts on immunological memory, and provide detailed experimental protocols for assessing memory T-cell responses.
Mechanism of Action and Impact on Immunological Memory
This compound (HPK1 Inhibition)
HPK1 is a serine/threonine kinase that acts as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 becomes activated and dampens downstream signaling cascades, leading to reduced T-cell proliferation, cytokine production, and effector function.
This compound's Mechanism of Action:
By inhibiting HPK1, this compound removes this intracellular brake on T-cell activation. This leads to:
-
Enhanced T-cell Effector Function: Increased proliferation of CD4+ and CD8+ T cells and heightened secretion of pro-inflammatory cytokines such as IFN-γ and IL-2.
-
Promotion of Memory T-Cell Formation: Preclinical studies with HPK1 knockout mice and other HPK1 inhibitors have shown a preferential differentiation of CD8+ T cells towards a memory phenotype.[1][2] This is characterized by an increase in the proportion of CD62L+CD27+ memory CD8+ T cells.[1]
-
Metabolic Reprogramming: HPK1 deletion has been shown to induce metabolic reprogramming in T cells, enhancing oxidative phosphorylation (OXPHOS) and mitochondrial fitness, which are crucial for the development and survival of long-lived memory T cells.[1][2]
-
Favorable Gene Expression Profile: Inhibition of HPK1 leads to the upregulation of key transcription factors associated with T-cell memory formation, including TCF7, ID3, and STAT3.[1]
Checkpoint Inhibitors (Anti-PD-1/PD-L1 and Anti-CTLA-4)
PD-1 and CTLA-4 are cell surface receptors that act as negative regulators of T-cell activation at different stages of the immune response.
Checkpoint Inhibitors' Mechanism of Action:
-
Anti-CTLA-4: CTLA-4 primarily acts during the initial priming phase of the T-cell response in secondary lymphoid organs. By blocking the interaction of CTLA-4 with its ligands (CD80/CD86) on antigen-presenting cells (APCs), anti-CTLA-4 antibodies promote a more robust initial T-cell activation and proliferation. This can lead to the generation of a diverse repertoire of memory T cells.
-
Anti-PD-1/PD-L1: The PD-1/PD-L1 axis primarily functions to suppress effector T-cell activity within peripheral tissues and the tumor microenvironment. PD-1 is upregulated on activated T cells, and its engagement with PD-L1 on tumor cells leads to T-cell exhaustion. Anti-PD-1/PD-L1 antibodies block this interaction, restoring the function of exhausted T cells. This can lead to the expansion of pre-existing tumor-infiltrating lymphocytes and the formation of memory T cells.
Comparative Data on Immunological Memory
| Feature | This compound (HPK1 Inhibition) | Checkpoint Inhibitors (Anti-PD-1/PD-L1 & Anti-CTLA-4) |
| Primary Mechanism | Intracellular inhibition of a negative regulator of TCR signaling. | Extracellular blockade of co-inhibitory receptors. |
| Effect on T-Cell Priming | Enhances T-cell activation and proliferation upon initial antigen encounter. | Anti-CTLA-4 primarily enhances T-cell priming. |
| Effect on Effector T-Cells | Augments effector function and cytokine production.[3][4] | Anti-PD-1/PD-L1 primarily reinvigorates exhausted effector T cells. |
| Memory T-Cell Phenotype | Promotes the formation of precursor and central memory (Tcm) CD8+ T cells.[1][2] | Anti-CTLA-4 may generate a more durable memory response. Anti-PD-1 can expand effector memory (Tem) T cells. Combination therapy may enhance memory T-cell formation.[5] |
| Key Molecular Mediators | Upregulation of TCF7, ID3, STAT3; enhanced mitochondrial fitness.[1] | Modulation of T-cell exhaustion pathways. |
| Evidence of Durability | Tumor rechallenge studies show long-term protection. | Clinical data shows long-term survival in a subset of patients. |
Experimental Protocols
Assessment of Immunological Memory
A key experiment to evaluate the establishment of immunological memory is a tumor rechallenge study in a syngeneic mouse model.
Detailed Methodology:
-
Animal Model: Utilize a syngeneic mouse model (e.g., C57BL/6 mice with B16 melanoma or BALB/c mice with CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Treatment: Once tumors are established, treat the mice with this compound, a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody), or a vehicle control according to a predetermined dosing schedule.
-
Tumor Monitoring: Monitor tumor growth using caliper measurements. Mice that achieve complete tumor regression are considered "cured."
-
Rechallenge: After a defined period (e.g., 60-100 days) to allow for the establishment of immunological memory, rechallenge the cured mice and a cohort of age-matched naive mice with a second injection of the same tumor cells in the contralateral flank.
-
Assessment: Monitor tumor growth in the rechallenged mice. Protection from tumor growth in the previously treated mice compared to the naive control group indicates the presence of a protective immunological memory.
Phenotyping of Memory T-Cell Subsets by Flow Cytometry
Objective: To quantify the different subsets of memory T cells (Naive, Central Memory, Effector Memory, and Tissue-Resident Memory) in peripheral blood, spleen, and tumor tissue.
Methodology:
-
Sample Preparation:
-
Peripheral Blood: Collect blood and isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Spleen: Harvest spleens and prepare a single-cell suspension by mechanical dissociation and red blood cell lysis.
-
Tumor: Excise tumors, mechanically and enzymatically digest the tissue to obtain a single-cell suspension, and enrich for lymphocytes using density gradient centrifugation.
-
-
Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers. A typical panel for memory T-cell phenotyping would include:
-
Lineage markers: CD3, CD4, CD8
-
Naive/Memory markers: CD44, CD62L, CCR7, CD45RA, CD45RO
-
Tissue-Resident Memory (Trm) markers: CD69, CD103
-
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD3+ T cells, and then further delineate CD4+ and CD8+ populations. Within these populations, identify the different memory subsets based on the expression of the aforementioned markers (see table below).
| T-Cell Subset | Phenotype (Human) | Phenotype (Mouse) |
| Naive (Tn) | CD45RA+ CCR7+ | CD44- CD62L+ |
| Central Memory (Tcm) | CD45RO+ CCR7+ | CD44+ CD62L+ |
| Effector Memory (Tem) | CD45RO+ CCR7- | CD44+ CD62L- |
| Terminally Differentiated Effector Memory (Temra) | CD45RA+ CCR7- | KLRG1+ CD127- |
| Tissue-Resident Memory (Trm) | CD69+ CD103+/- | CD69+ CD103+/- |
Measurement of Antigen-Specific T-Cell Responses by ELISpot
Objective: To quantify the frequency of antigen-specific T cells that secrete IFN-γ upon restimulation.
Methodology:
-
Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Isolate splenocytes or PBMCs from treated and control mice. Plate the cells in the coated wells at a known density.
-
Stimulation: Stimulate the cells with a relevant tumor-associated antigen (e.g., a specific peptide or tumor lysate) or a positive control (e.g., anti-CD3/CD28 antibodies). Include a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Add streptavidin-alkaline phosphatase (or HRP) and incubate.
-
Add a substrate solution that will form a colored precipitate (spot) at the site of cytokine secretion.
-
-
Analysis: Wash and dry the plate. Count the number of spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific IFN-γ-secreting T cells.
Conclusion
Both this compound and checkpoint inhibitors hold promise for inducing durable anti-tumor immunity through the generation of immunological memory. This compound, by targeting the intracellular checkpoint HPK1, appears to promote the formation of a qualitatively superior memory T-cell response characterized by a higher proportion of precursor and central memory T cells. This is a distinct advantage that may translate into more persistent anti-tumor immunity and a lower likelihood of relapse. Checkpoint inhibitors, while effective in reactivating exhausted T cells and inducing memory, may generate a more heterogeneous memory response.
Further head-to-head studies are warranted to directly compare the long-term efficacy and the nature of the immunological memory induced by this compound versus checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be crucial for optimizing cancer immunotherapy strategies and improving patient outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Enhance Memory CD8+T Cell Formation via Downregulation of Hematopoietic Progenitor Kinase 1 and Sustained Mitochondrial Fitness | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. sciencedaily.com [sciencedaily.com]
Validation of SLP76 Phosphorylation as a Biomarker for ZYF0033 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZYF0033, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other alternative HPK1 inhibitors. The focus of this guide is the validation of the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at the serine 376 residue (pSLP76 Ser376) as a pharmacodynamic biomarker for this compound activity. This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Role of SLP76 Phosphorylation
This compound is a small molecule inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound is designed to enhance anti-cancer immune responses. A key downstream event following HPK1 activation is the phosphorylation of SLP76 at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which negatively regulates T-cell activation. Therefore, the inhibition of SLP76 phosphorylation at Ser376 serves as a critical biomarker for assessing the biological activity of HPK1 inhibitors like this compound.
Comparative Analysis of HPK1 Inhibitors
This section provides a comparative overview of this compound and other selected HPK1 inhibitors. The data presented is compiled from various sources and direct head-to-head comparative studies may not be available.
Quantitative Comparison of HPK1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commercially available or published HPK1 inhibitors against the HPK1 kinase.
| Compound Name | Alternative Names | HPK1 IC50 (nM) | Source |
| This compound | HPK1-IN-22 | < 10 | --INVALID-LINK-- |
| PF-07265028 | - | Shows dose-dependent inhibition of pSLP76 | --INVALID-LINK-- |
| XHS | - | 2.6 | --INVALID-LINK-- |
| Compound K (BMS) | - | 2.6 | --INVALID-LINK-- |
| XHV | - | 89 | --INVALID-LINK-- |
| RVU-293 | - | Sub-nanomolar activity | --INVALID-LINK-- |
| Compound 2395-0114 | - | 2930 ± 90 | --INVALID-LINK-- |
| M074-2865 | - | 2930 ± 90 | --INVALID-LINK-- |
| V030-2005 | - | 14270 ± 1070 | --INVALID-LINK-- |
| 8016-1815 | - | 14270 ± 1070 | --INVALID-LINK-- |
| V014-4726 | - | 14270 ± 1070 | --INVALID-LINK-- |
| ISR-05 | - | 24200 ± 5070 | --INVALID-LINK-- |
| ISR-03 | - | 43900 ± 134 | --INVALID-LINK-- |
Note: The IC50 values are determined using various in vitro kinase assays and may not be directly comparable across different studies due to variations in experimental conditions.
Effect of HPK1 Inhibitors on SLP76 Phosphorylation
While a direct dose-response curve for this compound's effect on pSLP76 (Ser376) is not publicly available, data from similar HPK1 inhibitors demonstrates a clear dose-dependent inhibition of SLP76 phosphorylation. For instance, PF-07265028 has been shown to dose-dependently inhibit pSLP76 in primary human T cells[1]. Similarly, other potent HPK1 inhibitors have been reported to efficiently block the phosphorylation of SLP76 upon TCR engagement[2].
Based on the available information, a representative dose-response relationship for a potent HPK1 inhibitor like this compound would be expected to show a significant reduction in pSLP76 (Ser376) levels with increasing concentrations of the inhibitor, correlating with its low nanomolar IC50 against the HPK1 kinase.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate SLP76 phosphorylation as a biomarker for HPK1 inhibitor activity.
Western Blot Analysis of Phospho-SLP76 (Ser376)
This protocol describes the detection of phosphorylated SLP76 at serine 376 in cell lysates by Western blotting.
1. Cell Lysis and Protein Quantification: a. Culture Jurkat T-cells or primary T-cells to the desired density. b. Pre-treat cells with varying concentrations of this compound or other HPK1 inhibitors for 1-2 hours. c. Stimulate the cells with anti-CD3/CD28 antibodies or other appropriate stimuli for a predetermined time (e.g., 5-15 minutes) to induce SLP76 phosphorylation. d. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Centrifuge the lysates to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-SLP76 (Ser376) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total SLP76 or a housekeeping protein like GAPDH or β-actin. d. Quantify the band intensities using densitometry software.
AlphaLISA SureFire Ultra Assay for Phospho-SLP76 (Ser376)
This protocol outlines a high-throughput method for the quantitative detection of phospho-SLP76 (Ser376) in cell lysates.
1. Cell Plating and Treatment: a. Seed cells in a 96-well or 384-well plate. b. Treat cells with different concentrations of HPK1 inhibitors followed by stimulation to induce SLP76 phosphorylation.
2. Cell Lysis: a. Remove the culture medium and add the provided Lysis Buffer to each well. b. Incubate on an orbital shaker for 10-20 minutes at room temperature.
3. Assay Procedure (Two-Plate Protocol): a. Transfer a small volume of the cell lysate to a 384-well ProxiPlate. b. Add the Acceptor Mix (containing Acceptor beads and a biotinylated antibody against a distal epitope on SLP76) to each well. c. Seal the plate and incubate for 1-2 hours at room temperature. d. Add the Donor Mix (containing Streptavidin-coated Donor beads) to each well under subdued light. e. Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
4. Data Acquisition: a. Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of phosphorylated SLP76.
Phospho-Flow Cytometry for Intracellular pSLP76 (Ser376) Staining
This protocol describes the detection of intracellular phospho-SLP76 (Ser376) at the single-cell level.
1. Cell Stimulation and Fixation: a. Stimulate cells in suspension with the desired agonist after pre-incubation with HPK1 inhibitors. b. Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) to cross-link proteins and preserve the phosphorylation state.
2. Permeabilization: a. Pellet the fixed cells and resuspend them in a permeabilization buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular epitopes.
3. Intracellular Staining: a. Wash the permeabilized cells and resuspend them in a staining buffer. b. Add a fluorescently conjugated antibody specific for phospho-SLP76 (Ser376). c. (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations. d. Incubate for 30-60 minutes at room temperature, protected from light.
4. Data Acquisition and Analysis: a. Wash the cells to remove unbound antibodies. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of the phospho-SLP76 signal in the cell population(s) of interest.
Visualizations
SLP76 Signaling Pathway
Caption: SLP76 signaling pathway and the inhibitory action of this compound on HPK1.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for validating pSLP76 as a biomarker.
Conclusion
The phosphorylation of SLP76 at serine 376 is a direct downstream target of HPK1 and serves as a reliable and quantifiable biomarker for the activity of HPK1 inhibitors. This compound, with its potent HPK1 inhibitory activity, is expected to robustly decrease pSLP76 (Ser376) levels in a dose-dependent manner. This guide provides the necessary framework, including comparative data and detailed experimental protocols, for researchers to effectively utilize this biomarker in the evaluation of this compound and other HPK1 inhibitors in preclinical and clinical settings. The provided methodologies for Western blotting, AlphaLISA, and Phospho-flow cytometry offer a range of options, from traditional to high-throughput and single-cell analysis, to suit various research needs.
References
ZYF0033: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Immunity
A Comparative Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, comprising a complex network of cancer cells, stromal cells, blood vessels, and immune cells that often fosters tumor growth and suppresses anti-tumor immunity. A key strategy in modern oncology is to modulate this environment to favor immune-mediated tumor destruction. ZYF0033, a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a promising agent in this domain. This guide provides a comparative analysis of this compound's impact on the TME, supported by experimental data, against other immunotherapeutic approaches.
Mechanism of Action: Unleashing T-Cell Activity by Inhibiting HPK1
This compound is an orally active inhibitor of HPK1 (also known as MAP4K1) with a half-maximal inhibitory concentration (IC50) of less than 10 nM.[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at the Serine 376 residue, which dampens the downstream signaling cascade required for full T-cell activation.[1][3]
By inhibiting HPK1, this compound prevents this negative feedback, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased secretion of effector cytokines like interferon-gamma (IFN-γ).[1] This mechanism effectively lowers the activation threshold for T-cells, enabling a more robust and durable anti-tumor immune response.
Figure 1. this compound Mechanism of Action.
Comparative Impact on Tumor-Infiltrating Immune Cells
The efficacy of this compound is best understood by comparing its effects on the cellular composition of the TME with other HPK1 inhibitors and standard-of-care immunotherapies like anti-PD-1. The following tables summarize quantitative data from preclinical studies in various syngeneic mouse tumor models.
| Treatment Agent | Mouse Model | CD8+ T Cells (% of CD45+ cells) | NK Cells (% of CD45+ cells) | Dendritic Cells (DCs) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | Reference |
| This compound | 4T1 (Breast) | Increased Infiltration | Increased Infiltration | Increased Infiltration | Decreased Infiltration | [1] |
| NDI-101150 (HPK1i) | EMT-6 (Breast) | Significant Increase | Significant Increase | Significant Increase (CD86+) | Not Reported | [4] |
| Anti-PD-1 | CT26 (Colon) | Trend towards decrease (p=0.0681) | Not Reported | Not Reported | No Significant Change | [5] |
| Anti-PD-1 | 4T1 (Breast) | Lower in treated vs. untreated | Not Reported | Not Reported | Not Reported | [6] |
| Vehicle/Control | 4T1 (Breast) | Baseline | Baseline | Baseline | Baseline | [6][7] |
| Vehicle/Control | CT26 (Colon) | Baseline | Baseline | Baseline | Baseline | [5][8] |
| Table 1: Comparative Effects on Key Anti-Tumor Immune Cell Infiltration. Note: Direct quantitative comparison is challenging due to variations in experimental design and reporting across studies. "Increased Infiltration" indicates a statistically significant rise reported in the source. |
| Treatment Agent | Mouse Model | Tumor Growth Inhibition (TGI) | Objective Response Rate (ORR) | Key Combination Benefit | Reference |
| Unnamed HPK1i [I] | CT26 (Colon) | 42% (monotherapy) | Not Reported | 95% TGI with anti-PD-1 | [9] |
| BGB-15025 (HPK1i) | Phase 1 (Human) | Not Applicable | 0% (monotherapy) | 18.4% ORR with tislelizumab (anti-PD-1) | [10] |
| Anti-PD-1 | CT26 (Colon) | Higher than control | Not Reported | Synergizes with HPK1 inhibitors | [1][8] |
| Anti-PD-1 | Pan-Cancer (Human) | Not Applicable | ~20% (monotherapy average) | Standard of care for combination | [11] |
| Table 2: Comparative Anti-Tumor Efficacy. |
These data indicate that while anti-PD-1 monotherapy has variable effects on the raw percentage of infiltrating T-cells, HPK1 inhibitors like this compound consistently enhance the infiltration of multiple beneficial immune cell types, including CD8+ T-cells, NK cells, and DCs.[1][4][5] Furthermore, the preclinical and early clinical data strongly suggest a powerful synergy between HPK1 inhibitors and anti-PD-1 checkpoint blockade, leading to significantly improved tumor control.[9][10]
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing immunomodulatory agents. Below are summarized protocols for key experiments cited in the analysis of this compound and its alternatives.
Syngeneic Mouse Model for In Vivo Efficacy Studies
This protocol describes the establishment of a tumor in an immunocompetent mouse to evaluate the efficacy of an immunomodulatory agent.
-
Cell Culture: Murine cancer cell lines (e.g., 4T1 for breast, CT26 for colon) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C and 5% CO2.[12]
-
Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously inoculated in the flank with a suspension of 1x10^5 to 1x10^6 tumor cells in 100-200 µL of phosphate-buffered saline (PBS), sometimes mixed 1:1 with Matrigel to improve engraftment.[12][13]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored. The study concludes when tumors reach a predetermined endpoint size or after a set duration.
TIL Isolation and Flow Cytometry Analysis
This protocol details the method for isolating and quantifying immune cell populations from tumor tissue.
-
Tumor Excision and Dissociation: At the study endpoint, mice are euthanized and tumors are excised. The tissue is mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to create a single-cell suspension.[5][14]
-
Leukocyte Enrichment: The cell suspension is filtered through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.[5] In some protocols, leukocytes (CD45+ cells) are further enriched using density gradient centrifugation (e.g., Percoll) or magnetic-activated cell sorting (MACS).[5][15]
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorophore-conjugated antibodies against cell surface markers to identify different immune populations (e.g., CD45 for total leukocytes, CD3 for T-cells, CD4, CD8, NK1.1 for NK cells, CD11c for DCs, FoxP3 for Tregs). A viability dye is included to exclude dead cells.[5][7]
-
Data Acquisition and Analysis: Samples are run on a multi-color flow cytometer. The data is then analyzed using software like FlowJo to gate on specific populations and determine their frequency as a percentage of parent populations (e.g., %CD8+ of CD45+ cells).[5][8]
Figure 2. General Experimental Workflow.
Conclusion
This compound, by targeting the intracellular checkpoint HPK1, represents a distinct and promising strategy for cancer immunotherapy. Preclinical data demonstrates its ability to favorably remodel the tumor microenvironment by increasing the infiltration and activation of key anti-tumor immune cells like cytotoxic T-lymphocytes and NK cells.[1] Compared to checkpoint inhibitors like anti-PD-1, which primarily act on existing T-cell interactions, HPK1 inhibitors appear to more broadly stimulate the immune infiltrate. The most significant potential for HPK1 inhibitors, including this compound, likely lies in combination therapies, where their ability to create an inflamed, "hot" tumor microenvironment can synergize with the action of checkpoint blockers to produce durable and robust anti-tumor responses.[2][9] Further clinical investigation is warranted to fully define the therapeutic role of this compound in the evolving landscape of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplex Quantitative Analysis of Tumor-Infiltrating Lymphocytes, Cancer-Associated Fibroblasts, and CD200 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.noblelifesci.com [content.noblelifesci.com]
- 6. Characterization of immune cell populations in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characteristics of Tumor-Infiltrating Lymphocytes Prior to and During Immune Checkpoint Inhibitor Therapy [frontiersin.org]
- 10. The Tumor Microenvironment and Tumor-infiltrating Lymphocytes in Solid Tumor: A Comprehensive Review [xiahepublishing.com]
- 11. Quantitative assessment of tumor-infiltrating lymphocytes in mismatch repair proficient colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An integrated framework for quantifying immune-tumour interactions in a 3D co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of immune cell populations in syngeneic murine tumor models - SINTEF [sintef.no]
- 15. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ZYF0033
This document provides crucial safety and logistical guidance for the proper handling and disposal of ZYF0033, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] Adherence to these procedures is vital for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals utilizing this compound in a laboratory setting.
Core Principle: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data
A specific Safety Data Sheet (SDS) with detailed quantitative disposal parameters for this compound is not publicly available. The following table provides general guidance based on standard practices for the disposal of potent small molecule inhibitors used in research.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its biological potency (IC50 < 10 nM) and potential for toxicity, this compound must be handled as hazardous.[1][2] |
| Aqueous Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. | To prevent the release of the active compound into the environment. |
| Solid Waste (powder) | Collect in a designated, sealed, and clearly labeled hazardous waste container. | To prevent aerosolization and contamination. |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous waste. | Items such as pipette tips, gloves, and culture plates that have come into contact with this compound are considered contaminated. |
| pH of Waste Solutions | Neutralize to a pH between 6 and 8 before collection, if safe to do so. | To ensure compatibility with other waste streams and to meet the requirements of waste disposal facilities. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of various forms of this compound waste. These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.
Disposal of Pure this compound (Solid/Powder)
-
Segregation: Isolate the pure this compound waste from all other laboratory waste streams.
-
Packaging: Carefully place the solid this compound into a primary container that can be tightly sealed. This primary container should then be placed into a larger, durable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled with "Hazardous Waste," "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.
Disposal of this compound Stock Solutions (e.g., in DMSO)
-
Segregation: Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. This compound is soluble in DMSO.[3]
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and sealed container. The container must be compatible with the solvent used (e.g., a chemically resistant plastic or glass bottle for DMSO solutions).
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound in [Solvent Name]," the estimated concentration and volume, and the accumulation start date.
-
Storage: Store the container in a designated hazardous waste area, ensuring it is securely closed to prevent spills or evaporation.
-
Pickup: Arrange for collection by a licensed hazardous waste disposal contractor.
Disposal of this compound-Contaminated Materials
This category includes items such as pipette tips, serological pipettes, gloves, and cell culture plates that have come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.
-
Packaging: Place the contaminated materials in a designated, labeled hazardous waste bag or container. The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.
Mandatory Visualization
This compound Mechanism of Action Workflow
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting, emphasizing safety and proper waste management.
Caption: Workflow for the safe handling and disposal of this compound.
This compound Signaling Pathway
The diagram below illustrates the inhibitory action of this compound on the HPK1 signaling pathway, which ultimately promotes an anti-cancer immune response. This compound inhibits HPK1, leading to a decrease in the phosphorylation of SLP76, which in turn enhances T-cell activation and proliferation.[1]
Caption: this compound inhibits HPK1, enhancing T-cell function.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
